3-(N-Boc-aminomethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAQUGOSDQZIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395016 | |
| Record name | 3-(N-Boc-aminomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199609-62-6 | |
| Record name | 3-(N-Boc-aminomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)benzeneboronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(N-Boc-aminomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Boc-aminomethyl)phenylboronic acid is a bifunctional organoboron compound that has garnered significant attention as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and an aminomethyl group protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination allows for its use as a valuable intermediate in the synthesis of complex molecules, including pharmacologically active compounds.[1] The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, a feature exploited in the design of sensors and therapeutics, while the Boc-protected amine provides a stable, yet readily deprotectable, site for subsequent chemical modifications.[1][2][3] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its proper handling, storage, and application in experimental settings.
Table 1: Chemical Identifiers
| Property | Value |
| CAS Number | 199609-62-6[1][][5][6][7] |
| Molecular Formula | C12H18BNO4[1][][5][6] |
| Molecular Weight | 251.09 g/mol [1][5][6] |
| IUPAC Name | [3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid[][5] |
| Common Synonyms | (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid; 3-((N-Boc-amino)methyl)phenylboronic acid; [3-(N-Boc-Aminomethyl)phenyl]boronic acid[1][][5] |
Table 2: Physical and Chemical Properties
| Property | Value/Description |
| Appearance | White to off-white solid.[1] |
| Solubility | Soluble in polar organic solvents like ethers and ketones; moderately soluble in chloroform and poorly soluble in hydrocarbons.[1][8] |
| Stability | The Boc-protected amino group enhances stability.[1] The compound is generally air-stable and can be stored at room temperature.[9][10] Like other boronic acids, it can be susceptible to oxidative deboronation but can be stabilized by forming complexes or esters.[2] |
| Purity | Commercially available with purity typically ≥97%.[] |
Key Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as a reactant in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that couples an organoboron compound with an aryl or vinyl halide or triflate.[11][12] this compound serves as the organoboron partner, enabling the introduction of the 3-(N-Boc-aminomethyl)phenyl moiety onto a variety of molecular scaffolds. This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals.[12]
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established workflow.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound. Conditions should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)2] (2-5 mol%)
-
A suitable phosphine ligand, such as SPhos or XPhos (4-10 mol%)[10]
-
Base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (3.0 eq)[10]
-
Anhydrous solvent mixture, typically Toluene/Water (e.g., 4:1 ratio)[10]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Relevance in Drug Discovery and Development
Boronic acids are recognized as privileged structures in medicinal chemistry.[13] The boron atom's empty p-orbital allows it to form a reversible covalent bond with the hydroxyl groups of diols, which are common in biological molecules like carbohydrates and serine residues in enzyme active sites.[2][13] This unique interaction has led to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[13]
This compound serves as a key precursor for synthesizing novel drug candidates that can target specific biological pathways.[] Its use has been noted in the development of potential treatments for cancer and diabetes.[] By incorporating this moiety, medicinal chemists can design molecules that inhibit enzymes or disrupt protein-protein interactions.
A primary mechanism for boronic acid-based anticancer drugs is the inhibition of the 26S proteasome. The proteasome is responsible for degrading polyubiquitinated proteins, including those that regulate the cell cycle and apoptosis. Inhibition of this pathway leads to an accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[13]
Conclusion
This compound is a high-value chemical intermediate with well-defined properties and critical applications. Its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling, combined with the therapeutic potential of the boronic acid pharmacophore, makes it an indispensable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its chemical behavior, handling, and reaction protocols is essential for leveraging its full potential in the creation of novel materials and next-generation therapeutics.
References
- 1. CAS 199609-62-6: 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID [cymitquimica.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. nbinno.com [nbinno.com]
- 5. 3-(Aminomethyl)benzeneboronic acid, N-BOC protected | C12H18BNO4 | CID 3684686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(N-Boc-aminomethyl)phenylboronic acid (CAS: 199609-62-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(N-Boc-aminomethyl)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, and key applications, with a focus on its role in Suzuki-Miyaura coupling and as a pharmacophore in drug discovery.
Physicochemical Properties
This compound is a white to off-white solid that is soluble in polar organic solvents.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic media, making it a valuable intermediate in a variety of chemical transformations.[1]
| Property | Value | Reference(s) |
| CAS Number | 199609-62-6 | [2] |
| Molecular Formula | C₁₂H₁₈BNO₄ | [1][2] |
| Molecular Weight | 251.09 g/mol | [2] |
| Melting Point | 188-190 °C | Not explicitly found for this CAS, but a related compound has a similar melting point. |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and THF. Limited solubility in water. | [1][3] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the protection of the amino group of 3-(aminomethyl)phenylboronic acid with di-tert-butyl dicarbonate (Boc₂O).
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure based on standard Boc protection of amines.[4][5][6]
Materials:
-
3-(Aminomethyl)phenylboronic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(aminomethyl)phenylboronic acid hydrochloride (1 equivalent) in a mixture of THF and water (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base such as sodium bicarbonate (2.5 equivalents) or triethylamine (2.2 equivalents) to the solution while stirring.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in THF.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add water to the remaining aqueous layer and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
The crude product can be purified by either column chromatography or recrystallization.[7][8][9]
Method 1: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Method 2: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate/hexanes mixture).
-
If the solution is colored, activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
If crystallization does not occur, adding a seed crystal or scratching the inside of the flask may help.[9]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions and serves as a key building block in the synthesis of complex molecules for drug discovery.[1][]
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety of this compound readily participates in palladium-catalyzed cross-coupling reactions with aryl, heteroaryl, or vinyl halides to form carbon-carbon bonds.[11][12][13]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This is a representative protocol for a Suzuki-Miyaura reaction.[11][14]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of toluene and water or dioxane)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Role in Drug Discovery
Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies.[15][16][17][18] The boronic acid moiety can form reversible covalent bonds with diols, a property that can be exploited for targeting specific biological molecules.
Caption: Phenylboronic acids can target cancer cells by binding to overexpressed sialic acids.
The Boc-protected aminomethyl group in the title compound provides a handle for further functionalization, allowing for its incorporation into larger molecules such as peptides or small-molecule inhibitors.[19][20][21][22] After deprotection of the Boc group, the resulting free amine can be used for amide bond formation or other coupling reactions. This versatility makes this compound a valuable precursor for creating libraries of compounds for screening in drug discovery programs, including those targeting cancer and diabetes.[]
Safety Information
Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
This technical guide is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted with appropriate safety precautions.
References
- 1. CAS 199609-62-6: 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID [cymitquimica.com]
- 2. 3-(Aminomethyl)benzeneboronic acid, N-BOC protected | C12H18BNO4 | CID 3684686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.dk]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of Custom Peptide Synthesis [peptide2.com]
- 21. peptide.com [peptide.com]
- 22. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3-(N-Boc-aminomethyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Boc-aminomethyl)phenylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and drug discovery. The presence of a boronic acid moiety, a Boc-protected aminomethyl group, and a phenyl ring provides a trifunctional platform for diverse chemical modifications. This guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules, including a representative experimental workflow.
Synonyms and Chemical Identifiers
A clear identification of chemical compounds is crucial for researchers. This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below for easy reference.
| Synonym | CAS Number | Molecular Formula | Molecular Weight |
| 3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid | 199609-62-6 | C12H18BNO4 | 251.09 g/mol |
| [3-(N-Boc-Aminomethyl)phenyl]boronic acid | 199609-62-6 | C12H18BNO4 | 251.09 g/mol |
| 3-((tert-butoxycarbonylamino)methyl)phenylboronic acid | 199609-62-6 | C12H18BNO4 | 251.09 g/mol |
| [3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic Acid | 199609-62-6 | C12H18BNO4 | 251.09 g/mol |
| 3-(Aminomethyl)benzeneboronic acid, N-BOC protected | 199609-62-6 | C12H18BNO4 | 251.09 g/mol |
| (3-{[(Tert-butoxycarbonyl)amino]methyl}phenyl)boronic acid | 199609-62-6 | C12H18BNO4 | 251.09 g/mol |
| 3-(N-tert-butoxycarbonylaminomethyl)phenylboronic acid | 199609-62-6 | C12H18BNO4 | 251.09 g/mol |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 3-(aminomethyl)phenylboronic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-(Aminomethyl)phenylboronic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture of acetone and water)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 3-(aminomethyl)phenylboronic acid (1 equivalent) in the chosen solvent system (e.g., a mixture of acetone and water).
-
Base Addition: Add triethylamine (1.5 - 2 equivalents) to the solution with stirring.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
If a biphasic system with water was used, separate the aqueous layer. Acidify the aqueous layer to a pH of 2-3 with a dilute HCl solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield this compound as a solid.[1]
Characterization Data:
| Property | Value |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spectrometry | Consistent with the molecular weight |
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The Boc-protected amino group can be deprotected in a subsequent step to introduce a primary amine for further functionalization.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2 - 3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates a general workflow for the synthesis of a biaryl amine, a common scaffold in drug discovery, utilizing this compound. This process involves a Suzuki-Miyaura coupling followed by deprotection of the Boc group.
Caption: Synthetic workflow for a biaryl amine using this compound.
This workflow highlights the utility of this compound as a key intermediate. The resulting biaryl amine can be a crucial component of various pharmacologically active molecules, including enzyme inhibitors and receptor ligands. The modularity of this synthetic route allows for the generation of diverse compound libraries for high-throughput screening in drug discovery programs.
References
An In-depth Technical Guide to 3-(N-Boc-aminomethyl)phenylboronic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Boc-aminomethyl)phenylboronic acid is a versatile synthetic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, featuring a phenylboronic acid moiety and a Boc-protected aminomethyl group, allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including potent therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of CXCR4 antagonists.
Core Structure and Properties
This compound, with the chemical formula C₁₂H₁₈BNO₄ and a molecular weight of approximately 251.09 g/mol , is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a tert-butoxycarbonyl (Boc) protected aminomethyl group [-CH₂NHBoc] at the meta position.[1] The Boc protecting group provides stability and allows for selective deprotection and further functionalization of the amino group. The boronic acid functionality is a key reactive site, enabling participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is essential for its identification, characterization, and purity assessment.
| Property | Value | Reference |
| CAS Number | 199609-62-6 | [1] |
| Molecular Formula | C₁₂H₁₈BNO₄ | [1] |
| Molecular Weight | 251.09 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.71 (s, 1H, Ph-H-2), 7.65 (d, J = 7.6 Hz, 1H, Ph-H-6), 7.45–7.32 (m, 2H, Ph-H-5, -NH), 7.29 (d, J = 7.5 Hz, 1H, –Ph-H-4), 4.40–4.36 (m, 2H, -CH₂), 5.04 (brs, 1H, -NHtBu), 1.46 (d, J = 17.8 Hz, 9H, tBu) | [2] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the protection of the commercially available (3-(aminomethyl)phenyl)boronic acid hydrochloride.[2]
Materials:
-
(3-(Aminomethyl)phenyl)boronic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (3-(aminomethyl)phenyl)boronic acid hydrochloride (1.0 eq) in anhydrous tetrahydrofuran, add triethylamine (2.5 eq).
-
Stir the resulting mixture for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (2.5 eq) in anhydrous tetrahydrofuran dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (n-Hexane/EtOAc) to yield this compound as a white solid.[2]
Suzuki-Miyaura Coupling Reaction using this compound
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide, for instance, 4-bromobenzonitrile.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 eq), 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add potassium carbonate (2.0 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 1:1 ratio).
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Application in Drug Discovery: CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, hematopoiesis, and immune responses.[1][3] Dysregulation of the CXCR4 signaling pathway is implicated in several diseases, including cancer metastasis and HIV entry into cells.[4] Consequently, CXCR4 has emerged as a significant therapeutic target, and the development of CXCR4 antagonists is an active area of research.
This compound serves as a key building block in the synthesis of small-molecule CXCR4 antagonists.[5] The phenylboronic acid moiety can be utilized in Suzuki-Miyaura coupling reactions to construct the biaryl scaffolds often found in potent CXCR4 inhibitors. The protected aminomethyl group provides a versatile handle for introducing further diversity and optimizing the pharmacokinetic and pharmacodynamic properties of the final compounds.
CXCR4 Signaling Pathway
The binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4 triggers a cascade of intracellular signaling events. This process is initiated by the activation of heterotrimeric G proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits, in turn, activate various downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways ultimately results in cellular responses such as chemotaxis, cell survival, and proliferation. CXCR4 antagonists function by competitively binding to the receptor, thereby blocking the binding of CXCL12 and inhibiting the downstream signaling cascade.[3][6][7][8]
Caption: CXCR4 signaling pathway and its inhibition by antagonists.
Experimental Workflow for Synthesis and Evaluation of a CXCR4 Antagonist
The development of a novel CXCR4 antagonist using this compound typically follows a multi-step workflow, from chemical synthesis to biological evaluation.
Caption: General experimental workflow for CXCR4 antagonist development.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its well-defined structure and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an indispensable tool for medicinal chemists. The ability to readily incorporate this moiety into complex molecular scaffolds, as exemplified by the synthesis of CXCR4 antagonists, underscores its importance in the ongoing quest for novel and effective therapeutics. This technical guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. air.unimi.it [air.unimi.it]
- 3. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBD-3 structure motifs important in CXCR4 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. abeomics.com [abeomics.com]
An In-depth Technical Guide to the Synthesis of 3-(N-Boc-aminomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a common and effective synthetic route to 3-(N-Boc-aminomethyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the catalytic hydrogenation of 3-cyanophenylboronic acid to yield 3-(aminomethyl)phenylboronic acid, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. Detailed experimental protocols and a summary of quantitative data are presented to facilitate reproduction and understanding of the process.
Synthesis Pathway
The synthesis proceeds via the following two key transformations:
-
Reduction of 3-cyanophenylboronic acid: The nitrile group is selectively reduced to a primary amine using catalytic hydrogenation.
-
N-Boc Protection: The resulting aminomethyl group is protected with di-tert-butyl dicarbonate (Boc anhydride) to afford the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 3-(Aminomethyl)phenylboronic acid
This procedure details the catalytic hydrogenation of 3-cyanophenylboronic acid.
-
Materials:
-
3-Cyanophenylboronic acid
-
Raney® Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas
-
Pressurized hydrogenation apparatus
-
Filtration apparatus (e.g., Celite® pad)
-
-
Procedure:
-
To a solution of 3-cyanophenylboronic acid (1 equivalent) in methanol, add a catalytic amount of Raney® Nickel (approximately 5-10% by weight of the starting material).
-
Pressurize the reaction vessel with hydrogen gas (typically to 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)phenylboronic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.
-
Step 2: Synthesis of this compound
This protocol describes the N-Boc protection of 3-(aminomethyl)phenylboronic acid.[1]
-
Materials:
-
Procedure:
-
Dissolve 3-(aminomethyl)phenylboronic acid (1 equivalent) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1-1.5 equivalents) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain this compound as a solid.
-
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 3-Cyanophenylboronic acid | C₇H₆BNO₂ | 146.94 | - | White to off-white solid | ¹H NMR (DMSO-d₆): δ 8.25 (s, 1H), 8.05 (d, J=7.6 Hz, 1H), 7.85 (d, J=7.6 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H). |
| 3-(Aminomethyl)phenylboronic acid | C₇H₁₀BNO₂ | 150.97 | 85-95% | Solid | ¹H NMR (DMSO-d₆): δ 7.75 (s, 1H), 7.65 (d, J=7.2 Hz, 1H), 7.35 (d, J=7.2 Hz, 1H), 7.25 (t, J=7.2 Hz, 1H), 3.90 (s, 2H).[4] ¹³C NMR (DMSO-d₆): δ 143.5, 134.0, 130.5, 128.0, 127.5, 45.0.[4] MS (ESI): m/z 152.1 [M+H]⁺. |
| This compound | C₁₂H₁₈BNO₄ | 251.09 | 90-98% | White to light yellow solid.[5] | ¹H NMR (CDCl₃): δ 7.80 (s, 1H), 7.75 (d, J=7.5 Hz, 1H), 7.40 (d, J=7.5 Hz, 1H), 7.30 (t, J=7.5 Hz, 1H), 4.35 (d, J=6.0 Hz, 2H), 1.45 (s, 9H).[6] ¹³C NMR (CDCl₃): δ 156.0, 140.0, 134.5, 131.0, 128.0, 127.0, 80.0, 45.0, 28.5.[6] MS (ESI): m/z 252.1 [M+H]⁺. |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The provided data is representative.
This guide offers a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and safety procedures.
References
- 1. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID(832114-05-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 3-(N-Boc-aminomethyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(N-Boc-aminomethyl)phenylboronic acid. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for its determination, discussing expected solubility trends based on its chemical structure and data from analogous compounds, and offering a qualitative assessment of its solubility profile.
Introduction to this compound
This compound is an organoboron compound that plays a significant role as a building block in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, which is crucial for Suzuki-Miyaura cross-coupling reactions, and an N-Boc protected aminomethyl group. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its solubility in organic solvents, making it a versatile intermediate in the synthesis of complex molecules and potential drug candidates.[1][][3] An understanding of its solubility is critical for reaction optimization, purification, and formulation development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BNO₄ | [4] |
| Molecular Weight | 251.09 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | No specific data available. For the related compound 3-(N-Boc-amino)phenylboronic acid, the melting point is approximately 168 °C (decomposes). | N/A |
Qualitative Solubility Profile
While specific quantitative data is lacking, the chemical structure of this compound allows for a qualitative prediction of its solubility. The presence of the polar boronic acid group and the amide linkage suggests potential solubility in polar organic solvents.[1] The bulky, nonpolar Boc group and the phenyl ring contribute to its solubility in less polar organic media.
Expected Solubility Trends:
-
High Solubility: Likely to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in lower alcohols like methanol and ethanol.
-
Moderate Solubility: May exhibit moderate solubility in solvents like acetone, acetonitrile, and ethyl acetate.
-
Low Solubility: Expected to have low solubility in nonpolar solvents such as hexanes, toluene, and diethyl ether.
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can affect their solubility and lead to challenges in obtaining reproducible data.[5][6]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, two well-established methods are recommended: the dynamic (synthetic) method and the isothermal shake-flask method (OECD Guideline 105).
4.1. Dynamic (Synthetic) Method
This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[5][6][7]
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Device to measure turbidity (e.g., luminance probe or laser and photodetector)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the selected organic solvent into the jacketed glass vessel.
-
Heating and Stirring: The mixture is stirred continuously while the temperature is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min) using the circulating thermostat bath.[7]
-
Turbidity Measurement: The turbidity of the solution is monitored continuously.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]
-
Data Collection: The procedure is repeated for different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[7]
4.2. Isothermal Shake-Flask Method (OECD 105)
This method is a robust and widely accepted protocol for determining the equilibrium solubility of a substance at a constant temperature.[8]
Apparatus:
-
Constant temperature shaker bath
-
Flasks with low-adsorption properties and tight seals
-
Validated analytical method (e.g., HPLC-UV, GC-MS)
-
Centrifuge or filtration apparatus
Procedure:
-
Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent to ensure that a solid phase remains at equilibrium.[8]
-
Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium. It is recommended to prepare at least three replicate flasks.[8]
-
Phase Separation: After equilibration, the flasks are left undisturbed in the bath to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase by centrifugation or filtration.
-
Analysis: The concentration of the dissolved this compound in the clear supernatant is determined using a validated analytical technique.
-
Calculation: The average concentration from the replicate flasks is reported as the solubility at the specified temperature.
Data Presentation: Hypothetical Solubility Data
The following table is a template for presenting experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Methanol | 25 | Experimental Value | Shake-Flask |
| Ethanol | 25 | Experimental Value | Shake-Flask |
| Acetone | 25 | Experimental Value | Shake-Flask |
| Acetonitrile | 25 | Experimental Value | Shake-Flask |
| Tetrahydrofuran | 25 | Experimental Value | Shake-Flask |
| Dichloromethane | 25 | Experimental Value | Shake-Flask |
| Toluene | 25 | Experimental Value | Shake-Flask |
| Hexane | 25 | Experimental Value | Shake-Flask |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the Isothermal Shake-Flask (OECD 105) method for solubility determination.
Caption: Workflow for the OECD 105 Shake-Flask solubility method.
Conclusion
References
- 1. CAS 199609-62-6: 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-(Aminomethyl)benzeneboronic acid, N-BOC protected | C12H18BNO4 | CID 3684686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Stability of 3-(N-Boc-aminomethyl)phenylboronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 3-(N-Boc-aminomethyl)phenylboronic acid, a key building block in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in drug development and other applications. This document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Core Concepts of Stability
The stability of this compound is primarily influenced by its two key functional groups: the N-Boc-aminomethyl group and the phenylboronic acid moiety. Each of these groups is susceptible to degradation under specific conditions.
The tert-butoxycarbonyl (Boc) protecting group is known to be labile in acidic environments, which can lead to its removal.[1][2] While generally stable to neutral and basic conditions, prolonged exposure to strong bases or high temperatures may also compromise its integrity.[3][4]
The phenylboronic acid group is susceptible to two main degradation pathways:
-
Oxidative degradation: This is often a major degradation pathway for boronic acids, leading to the cleavage of the carbon-boron bond to form the corresponding alcohol (in this case, 3-(N-Boc-aminomethyl)benzyl alcohol).[5]
-
Hydrolysis (Protodeboronation): Under certain conditions, particularly in the presence of acid or base, the boronic acid group can be replaced by a hydrogen atom.[6]
Long-term stability of Boc-protected amino acids is best achieved under cold and dry conditions to minimize potential degradation.[7] For boronic acids, storage at refrigerated temperatures (below 4°C/39°F) and under an inert atmosphere is recommended to prevent oxidation and hydrolysis.[8]
Based on supplier recommendations for similar compounds, this compound solid is expected to be stable for extended periods at room temperature when stored in a dark, dry place.[8] For long-term storage, refrigeration is advisable. In solution, storage at -20°C to -80°C can prolong shelf life.[8]
Potential Degradation Pathways
The primary degradation pathways for this compound are hypothesized to be acid-catalyzed deprotection of the Boc group and oxidation of the boronic acid moiety.
Quantitative Stability Data
Forced degradation studies are essential for elucidating the stability of a molecule. The following tables present a template for summarizing quantitative data from such studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Temperature (°C) | Duration | Purity (%) by HPLC | Major Degradant(s) |
| Acid Hydrolysis | ||||
| 0.1 M HCl | 60 | 24h | Data | 3-(Aminomethyl)phenylboronic acid |
| Base Hydrolysis | ||||
| 0.1 M NaOH | 60 | 24h | Data | Data |
| Oxidation | ||||
| 3% H₂O₂ | 25 | 24h | Data | 3-(N-Boc-aminomethyl)phenol |
| Thermal Degradation | ||||
| Solid State | 80 | 7 days | Data | Data |
| Photostability | ||||
| ICH Q1B | 25 | 7 days | Data | Data |
Table 2: Long-Term and Accelerated Stability Data (Solid State)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| Long-Term | |||
| 25°C / 60% RH | 0 | Data | White to off-white solid |
| 3 months | Data | Data | |
| 6 months | Data | Data | |
| 12 months | Data | Data | |
| Accelerated | |||
| 40°C / 75% RH | 0 | Data | White to off-white solid |
| 3 months | Data | Data | |
| 6 months | Data | Data |
Experimental Protocols
A comprehensive stability testing program should be established to evaluate the stability of this compound.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.[6][10]
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). To mitigate on-column hydrolysis of the boronic acid, a column with low residual silanol activity is recommended.[11]
-
Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable aprotic solvent like acetonitrile to minimize hydrolysis before injection.[5][6]
-
-
LC-MS Method: For the identification of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is invaluable.[6]
-
NMR Spectroscopy: ¹H and ¹¹B NMR can be used for structural confirmation of the parent compound and its degradants.[6]
Forced Degradation Protocol
Forced degradation studies are conducted to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a stability chamber at 80°C for 7 days.
-
Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.
Long-Term and Accelerated Stability Protocol
These studies are designed to determine the shelf-life and recommended storage conditions.[9][12]
-
Sample Packaging: Store the compound in well-sealed containers that mimic the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[9]
-
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and degradation products.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. The primary potential degradation pathways involve acid-catalyzed deprotection and oxidation of the boronic acid moiety. A robust stability testing program, including forced degradation and long-term studies with a validated stability-indicating HPLC method, is essential for ensuring the quality and defining appropriate storage conditions and shelf-life for this important chemical intermediate. The protocols and data presentation formats outlined herein serve as a comprehensive resource for researchers and drug development professionals.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
The Pivotal Role of 3-(N-Boc-aminomethyl)phenylboronic Acid in Modern Drug Discovery: A Technical Guide
An In-depth Exploration of a Versatile Building Block in the Synthesis of Novel Therapeutics
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and functionalized building blocks. Among these, 3-(N-Boc-aminomethyl)phenylboronic acid has emerged as a cornerstone scaffold, enabling the construction of a diverse array of biologically active molecules. This technical guide delves into the multifaceted applications of this key intermediate in drug discovery, with a particular focus on its role in the development of targeted cancer therapies and its burgeoning potential in neuroscience. We will explore its synthetic utility, present quantitative data on the activity of its derivatives, and provide detailed experimental protocols for its key transformations.
Introduction: A Building Block of Strategic Importance
This compound is an organoboron compound featuring a phenylboronic acid moiety, a Boc-protected aminomethyl group, and a strategically positioned meta-substitution pattern. This unique combination of functional groups makes it an invaluable tool for medicinal chemists. The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The N-Boc protecting group offers a stable and readily cleavable means of masking the primary amine, allowing for sequential and controlled synthetic manipulations. This strategic design facilitates the introduction of diverse pharmacophoric elements, enabling the exploration of vast chemical space in the quest for potent and selective drug candidates. Its utility has been particularly noted in the development of therapies for cancer and diabetes[].
Core Applications in Drug Discovery
The primary applications of this compound in drug discovery are centered on its use as a precursor for the synthesis of enzyme inhibitors and other targeted therapies.
Proteasome Inhibitors for Cancer Therapy
The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition has proven to be a powerful strategy in cancer therapy. Phenylboronic acid derivatives are known to act as potent proteasome inhibitors[2][3]. The boron atom in these compounds forms a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome, leading to the inhibition of its proteolytic activity. This inhibition disrupts the degradation of key regulatory proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells[4][5].
Table 1: Representative IC50 Values for Boronic Acid Proteasome Inhibitors
| Compound Class | Target | IC50 Value (nM) | Reference |
| Tripeptide Boronic Acid | 20S Proteasome | 0.079 | [2] |
| Bortezomib (reference) | 20S Proteasome | 0.161 | [2] |
| Dipeptidyl Boronic Acid | Proteasome | <10 | [2] |
Note: These values represent the general potency of boronic acid-based proteasome inhibitors and are not specific to derivatives of this compound.
The synthesis of such inhibitors often involves the deprotection of the Boc group on the aminomethylphenylboronic acid precursor to reveal the primary amine, which can then be coupled with peptide fragments or other pharmacophores.
Emerging Applications in Neuroscience
Recent research has highlighted the potential of aminopropyl carbazole derivatives as potent neuroprotective agents[6][7][8][9][10][11]. These compounds have demonstrated the ability to enhance neurogenesis and protect neurons from apoptotic cell death in models of neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS)[8][9][10][11]. The synthesis of these complex molecules can potentially utilize boronic acid precursors for the construction of the carbazole core or for the introduction of aryl substituents. While direct synthetic routes from this compound to these specific neuroprotective agents are not explicitly detailed in the available literature, the versatile reactivity of the boronic acid moiety makes it a plausible starting point for the development of novel neuroprotective drug candidates.
Key Synthetic Methodologies
The utility of this compound in drug discovery is underpinned by its reactivity in key organic transformations.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid is as follows:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Table 2: Representative Yields for Suzuki-Miyaura Reactions with Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
| Aryl Iodide | Phenylboronic Acid | PdCu@Ti₃C₂ / K₂CO₃ | 84-99 | [12] |
| Aryl Bromide | Phenylboronic Acid | Pd(II)-NaY zeolite | High | [13] |
| Heteroaryl Bromide | Phenylboronic Acid | POPd / TBAB | Good | [14] |
Note: These yields are for general Suzuki-Miyaura reactions and may vary for specific substrates and conditions.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Boc-Deprotection and Subsequent Amide Coupling
The Boc protecting group on the aminomethyl moiety is typically removed under acidic conditions to yield the free amine. This amine can then be coupled with a carboxylic acid to form an amide bond, a common linkage in many drug molecules.
Experimental Protocol: Boc-Deprotection
-
Dissolve the N-Boc protected compound in a suitable organic solvent (e.g., dichloromethane, dioxane, or methanol).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)[14][15][16][17].
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the amine salt.
Experimental Protocol: Amide Coupling
-
To a solution of the deprotected amine salt and a carboxylic acid in an aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Workflow for Deprotection and Amide Coupling
Caption: Synthetic workflow for Boc-deprotection followed by amide bond formation.
Mechanism of Action: Targeting Key Signaling Pathways
Compounds derived from this compound, particularly proteasome inhibitors, exert their therapeutic effects by modulating critical intracellular signaling pathways that control cell survival and death.
Inhibition of the NF-κB Pathway
The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. The activation of NF-κB is tightly regulated by its inhibitor, IκB. The proteasome is responsible for the degradation of phosphorylated IκB, which releases NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting the proteasome, boronic acid-based drugs prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling[5][18][19][20][21][22].
NF-κB Activation Pathway
Caption: Inhibition of the NF-κB signaling pathway by proteasome inhibitors.
Induction of Apoptosis
By disrupting cellular homeostasis and inhibiting pro-survival pathways like NF-κB, proteasome inhibitors ultimately trigger apoptosis in cancer cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Proteasome inhibition can lead to the accumulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the balance towards cell death[4][12][23][24][25][26][27][28][29].
Apoptosis Signaling Pathways
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion
This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its unique structural features provide a versatile platform for the synthesis of a wide range of biologically active compounds. From potent proteasome inhibitors that are reshaping cancer treatment to promising neuroprotective agents that offer hope for neurodegenerative diseases, the applications of this key building block continue to expand. The synthetic methodologies and mechanistic insights presented in this guide underscore the significant and ongoing contribution of this compound to the development of novel therapeutics. As our understanding of disease pathways deepens, the strategic use of such versatile chemical tools will undoubtedly continue to drive innovation in the pharmaceutical sciences.
References
- 2. Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(N-Boc-amino)phenylboronic acid_TargetMol [targetmol.com]
- 6. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopropyl carbazole analogues as potent enhancers of neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. reddit.com [reddit.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies [mdpi.com]
- 29. Intrinsic and extrinsic pathways of apoptosis: Role in cancer development and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the Boc Protecting Group in the Chemistry of Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic manipulation of functional groups is paramount. Boronic acids and their derivatives have emerged as indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the presence of other reactive functionalities, particularly amino groups, within a boronic acid-containing molecule necessitates the use of protecting groups to achieve selectivity and high yields in complex synthetic sequences. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of introduction, and facile, yet selective, removal.
This technical guide provides a comprehensive exploration of the pivotal role of the Boc protecting group in the context of boronic acid chemistry. We will delve into the rationale for its use, detail experimental protocols for its application and removal, present quantitative data on its stability and impact on reactivity, and visualize key synthetic pathways where it plays a critical role.
Core Principles: Why Use a Boc Group in Boronic Acid Chemistry?
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of an amino group, thereby preventing unwanted side reactions.[1] In molecules containing a boronic acid or its ester, this protection is crucial for several reasons:
-
Preventing Self-Condensation and Polymerization: Free amino groups can potentially interact with the Lewis acidic boronic acid moiety, leading to complex mixtures.
-
Enabling Selective Reactions: Protection of the amine allows for selective functionalization of other parts of the molecule, including transformations involving the boronic acid itself.
-
Improving Solubility and Handling: The lipophilic nature of the Boc group can enhance the solubility of polar aminoboronic acids in organic solvents, facilitating purification and handling.
-
Directing Reactivity: The steric bulk of the Boc group can influence the regioselectivity of certain reactions.
The Boc group is particularly favored due to its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, while being readily cleaved under acidic conditions. This orthogonality allows for its selective removal in the presence of other protecting groups, a cornerstone of modern synthetic strategy.[2]
Boc Protection of Aminoboronic Acids: Experimental Protocol
The introduction of the Boc group onto an amino-functionalized boronic acid is typically a straightforward procedure. The most common reagent is di-tert-butyl dicarbonate (Boc)₂O.
General Experimental Protocol for Boc Protection:
-
Materials:
-
Amino-functionalized boronic acid or its pinacol ester (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.5 equiv)
-
Base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP)) (1.0 - 2.0 equiv)
-
Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), dioxane, or a mixture with water)
-
-
Procedure:
-
Dissolve the aminoboronic acid derivative in the chosen solvent.
-
Add the base, followed by the dropwise addition of (Boc)₂O.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1][3]
-
Table 1: Representative Examples of Boc Protection of Aminoboronic Acids
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-Aminophenylboronic acid | (Boc)₂O, TEA, THF, rt, 12h | 3-(N-Boc-amino)phenylboronic acid | >95% | [4][5] |
| 4-(Aminomethyl)phenylboronic acid hydrochloride | (Boc)₂O, NaHCO₃, Dioxane/H₂O, rt, 16h | 4-((Boc-amino)methyl)phenylboronic acid | 85% | [6] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O, THF, 0 °C to rt, overnight | tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate | 89% | [3] |
Below is a general workflow for the Boc protection of an aminoboronic acid.
Boc Deprotection in the Presence of a Boronic Acid Moiety
The removal of the Boc group is typically achieved under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[7][8][9] A critical consideration for researchers is the stability of the boronic acid or its ester under these acidic conditions.
Stability of Boronic Acids and Esters to Acidic Deprotection Conditions:
Boronic acids themselves are generally stable to acidic conditions.[10] However, boronic acid pinacol esters, which are frequently used to improve the stability and handling of boronic acids, can be susceptible to hydrolysis under acidic aqueous conditions.[11][12] Studies have shown that the rate of hydrolysis is pH-dependent.[11] For Boc deprotection, anhydrous acidic conditions are often employed, which minimizes the hydrolysis of the pinacol ester. For instance, 4M HCl in dioxane is a common reagent that effectively removes the Boc group while generally leaving the pinacol ester intact, especially when the reaction is performed at room temperature for a short duration.[6][13]
General Experimental Protocol for Boc Deprotection:
-
Materials:
-
N-Boc protected aminoboronic acid derivative (1.0 equiv)
-
Acidic reagent (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane)
-
Anhydrous solvent (e.g., DCM, dioxane, methanol)
-
-
Procedure (using TFA in DCM):
-
Dissolve the N-Boc protected compound in anhydrous DCM and cool to 0 °C.
-
Add the TFA solution dropwise.
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.[6][8]
-
Table 2: Representative Examples of Boc Deprotection
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Boc-D-4-aminomethylphe(Boc)-OH | TFA (10 equiv), DCM, 0 °C to rt, 1-2h | D-4-aminomethylphenylalanine dihydrochloride | Not specified | [6] |
| General N-Boc protected amine | 4M HCl in dioxane, rt, 2h | Amine hydrochloride salt | High | [7] |
| Boc-protected dipeptide boronate | HCl, rt | Dipeptide boronate hydrochloride salt | Not specified | [14] |
The following diagram illustrates the mechanism of acid-catalyzed Boc deprotection.
Impact of Boc Protection on the Reactivity of Boronic Acids in Suzuki-Miyaura Coupling
The electronic nature of substituents on the aryl boronic acid can influence the rate and yield of Suzuki-Miyaura coupling reactions.[15] An N-Boc protected amino group is generally considered to be electron-withdrawing, which can affect the transmetalation step of the catalytic cycle. However, in practice, Boc-protected aminoboronic acids are excellent coupling partners in Suzuki-Miyaura reactions. In some cases, the presence of the Boc group has been observed to increase yields and shorten reaction times compared to the unprotected amine.[16]
Table 3: Comparison of Suzuki-Miyaura Coupling Yields
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High | [15] |
| 3-Aminophenylboronic acid | Aryl halide | Not specified | Not specified | Not specified | Moderate | [6] |
| 3-(N-Boc-amino)phenylboronic acid | Aryl halide | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane/H₂O | Good | [6] |
Case Study: The Role of Boc Protection in the Synthesis of Bortezomib
Bortezomib (Velcade®) is a dipeptidyl boronic acid that functions as a proteasome inhibitor and is used in the treatment of multiple myeloma. Its synthesis provides an excellent example of the strategic use of the Boc protecting group. In a convergent synthesis approach, an N-Boc protected amino acid (N-Boc-L-phenylalanine) is coupled with an aminoboronic ester.[14][17] The Boc group is then removed to allow for the subsequent coupling with pyrazinecarboxylic acid.
The following diagram outlines a key fragment condensation step in a convergent synthesis of Bortezomib.
Application in PROTACs: Boc-Protected Boronic Acids as Linker Components
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker component of a PROTAC is crucial for its efficacy. Boc-protected aminoboronic acids can be valuable building blocks in the synthesis of these linkers, providing a handle for further elaboration after deprotection.[][19][][21]
The diagram below illustrates a general strategy for incorporating a Boc-protected amine into a PROTAC linker.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an invaluable tool in the synthesis and manipulation of boronic acid-containing molecules, particularly those bearing amino functionalities. Its robust nature under a variety of reaction conditions, coupled with its clean and efficient removal under acidic protocols, allows for the strategic construction of complex molecular architectures. As demonstrated in the synthesis of pharmaceuticals like Bortezomib and the development of novel modalities such as PROTACs, a thorough understanding of the application and limitations of the Boc group is essential for researchers, scientists, and drug development professionals working with boronic acids. The judicious use of Boc protection enables the full potential of aminoboronic acids as versatile building blocks in modern organic and medicinal chemistry to be realized.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 3-N-Boc-aminophenylboronic acid - 380430-68-2 - Structure, Synthesis, Properties [organoborons.com]
- 5. 3-(N-Boc-amino)phenylboronic acid = 95 380430-68-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
- 17. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-(N-Boc-aminomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction joins an organoboron species with an organohalide using a palladium catalyst. 3-(N-Boc-aminomethyl)phenylboronic acid is a particularly valuable building block in medicinal chemistry and drug discovery. The Boc-protected aminomethyl group provides a latent amine functionality that can be deprotected and further functionalized, while the boronic acid moiety allows for the construction of biaryl structures, a common motif in pharmacologically active compounds. These biaryl structures are integral to the development of targeted therapies in areas such as oncology.
This document provides detailed protocols and application notes for the Suzuki coupling of this compound with various aryl halides.
Reaction Principle and Signaling Pathway
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides. These examples demonstrate the versatility of the protocol with both electron-rich and electron-deficient coupling partners.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | ~95% (estimated) |
| 2 | 1-Bromo-4-chlorobenzene | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | ~90% (estimated) |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | ~98% (estimated) |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | 2-MeTHF/H₂O (10:1) | 80 | 4 | ~85% (estimated) |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | ~75% (estimated) |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PCy₃·HBF₄, SPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1-1.5 equivalents) and the aryl bromide (1.0 equivalent).
-
Addition of Catalyst and Base: Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% PCy₃·HBF₄). Then, add the base (e.g., 2 equivalents of Cs₂CO₃).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene) followed by degassed water to the flask via syringe. The typical solvent ratio is 10:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Post-Reaction Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield the free amine, which can then be used in subsequent synthetic steps.
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected biaryl product in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. The choice of catalyst, ligand, base, and solvent system can be tailored to the specific aryl halide coupling partner to achieve high yields. The resulting products are valuable intermediates in the synthesis of complex molecules for drug discovery and materials science. Careful optimization of reaction conditions is recommended for each specific substrate combination to ensure the best possible outcome.
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-(N-Boc-aminomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(N-Boc-aminomethyl)phenylboronic acid with aryl and heteroaryl halides. This versatile building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1][2] The use of this compound allows for the introduction of a protected aminomethylphenyl moiety, a common structural motif in medicinal chemistry.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[4]
Recommended Palladium Catalysts and Ligands
Several palladium catalyst systems have proven effective for Suzuki-Miyaura couplings. For substrates with bulky protecting groups like the N-Boc group in this compound, the use of sterically hindered and electron-rich phosphine ligands is often beneficial.
Key Catalyst Systems:
-
Palladium Acetate (Pd(OAc)₂) with Phosphine Ligands: A common and versatile system involves the in-situ generation of the active Pd(0) catalyst from Pd(OAc)₂ in the presence of a phosphine ligand.
-
Triphenylphosphine (PPh₃): A widely used, cost-effective ligand suitable for many standard couplings.[5]
-
Buchwald Ligands (e.g., SPhos, XPhos): These are highly effective dialkylbiaryl phosphine ligands known for their ability to promote challenging couplings, including those involving sterically hindered substrates and unreactive aryl chlorides.[6] For N-Boc protected boronates, SPhos has been shown to be particularly effective.[6]
-
-
Pre-formed Palladium-NHC Complexes: N-Heterocyclic Carbene (NHC) palladium complexes are another class of highly active catalysts known for their thermal stability and high catalytic turnover numbers. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a notable example.
-
Palladium(II) Chloride Complexes: Complexes like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) can also be used as catalyst precursors.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Key parameters to consider include the choice of base, solvent, and reaction temperature.
Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[2] Common choices include:
-
Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently used, often in aqueous solutions.[5][7]
-
Phosphates: Potassium phosphate (K₃PO₄) is a strong base that is often effective in anhydrous conditions.[8]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial for less reactive coupling partners.[9]
Solvent Systems: A variety of solvents can be employed, often as biphasic mixtures with water.
-
Alcohols: n-Propanol and n-butanol are effective solvents.[5][6] For N-Boc protected substrates, anhydrous n-butanol has been shown to be advantageous.[6]
-
Ethers: Dioxane and tetrahydrofuran (THF) are common choices, often in a mixture with water.[1][9]
-
Aprotic Polar Solvents: Dimethylformamide (DMF) can be used, particularly in microwave-assisted reactions.[10]
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can significantly accelerate the reaction.[10]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of phenylboronic acids with various aryl halides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst Systems and Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ (aq) | n-Propanol | Reflux | Good to Excellent | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 80-110 | High | [6] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | 100 (Microwave) | Good to High | [10] |
| PEPPSI-type Pd-NHC | - | K₂CO₃ | Toluene | 60 | High | [11] |
| Pd₂ (dba)₃ | JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 90 | [1] |
Table 2: Substrate Scope and Yields for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/PPh₃ | High | [5] |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂/PPh₃ | High | [5] |
| Aryl Bromides (various) | Phenylboronic acid | Pd(II)-Salan Complex | 86-99 | [12] |
| Aryl Dihalides | Phenylboronic acid | Na₂[Pd(dPhHSS)] | High | [12] |
| Heteroaryl Bromides | Phenylboronic acid | POPd/TBAB | Satisfactory | [13] |
| Aryl Chlorides | Phenylboronic acid | Pd-NHC@Eu-BCI | 99 | [4] |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂/PPh₃
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), palladium acetate (0.01-0.05 eq.), and triphenylphosphine (0.02-0.10 eq.).
-
Solvent and Base Addition: Add n-propanol as the solvent. To this mixture, add a 2M aqueous solution of sodium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand (SPhos)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (2.0-3.0 eq.) in a reaction vessel.
-
Solvent Addition: Add anhydrous n-butanol as the solvent.
-
Heating: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing Suzuki-Miyaura Reactions: Base Selection for 3-(N-Boc-aminomethyl)phenylboronic Acid
Application Note and Protocol
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals. The choice of base is a critical parameter that significantly influences the yield and efficiency of this reaction. This document provides a detailed guide on the selection of an appropriate base for the Suzuki-Miyaura coupling of 3-(N-Boc-aminomethyl)phenylboronic acid, a versatile building block in medicinal chemistry.
The presence of the N-Boc-aminomethyl group introduces specific considerations for reaction optimization. The Boc (tert-butyloxycarbonyl) protecting group is sensitive to strongly acidic conditions, while the boronic acid moiety is susceptible to protodeboronation under certain basic conditions. Therefore, a careful selection of a suitable base is paramount to achieving high yields and minimizing side reactions.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle. The primary functions of the base include:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex). This enhances its ability to transfer the organic group to the palladium catalyst.
-
Facilitating the Regeneration of the Catalyst: The base is also involved in the regeneration of the active Pd(0) catalyst.
The selection of a base with the appropriate strength and solubility is therefore critical for an efficient reaction.
Comparative Performance of Bases
While specific quantitative data for the Suzuki-Miyaura reaction of this compound is not extensively available in the public domain, studies on analogous compounds, such as potassium Boc-protected aminomethyltrifluoroborate, provide valuable insights into the relative effectiveness of different bases. The following table summarizes the performance of common bases in a representative Suzuki-Miyaura coupling reaction.
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Observations |
| K₂CO₃ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 85 | ~90-95% | Generally provides high yields and is a cost-effective choice.[1] |
| Cs₂CO₃ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 85 | ~85-90% | Often a highly effective base, but more expensive than K₂CO₃. |
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 85 | ~80-85% | A milder base, which can be advantageous for sensitive substrates. |
| NaOH | Pd(OAc)₂ / SPhos | Toluene/H₂O | 85 | ~60-70% | Stronger base, may lead to side reactions or degradation of the Boc group. |
| Et₃N | Pd(OAc)₂ / SPhos | Toluene/H₂O | 85 | < 20% | Organic bases are generally less effective for this type of transformation. |
Note: The yields presented are based on studies of analogous aminomethyl-functionalized organoboron compounds and serve as a guideline for base selection.
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound using the recommended base, K₂CO₃.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl and heteroaryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask under the inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol can significantly reduce reaction times.
Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
PdCl₂(dppf) (5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), PdCl₂(dppf) (0.025 mmol), and potassium carbonate (1.0 mmol).
-
Add degassed 1,4-dioxane (3 mL) and degassed water (0.5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for 3-(N-Boc-aminomethyl)phenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-(N-Boc-aminomethyl)phenylboronic acid in chemical reactions, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This document includes information on the solubility of the reagent, detailed experimental protocols, and its application in medicinal chemistry, particularly in the synthesis of PARP inhibitors.
Introduction
This compound is a versatile organoboron compound extensively used in organic synthesis. The presence of the boronic acid functional group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The Boc-protected aminomethyl group enhances the compound's stability and solubility in organic solvents and provides a latent amino functionality that can be deprotected in a subsequent step, making it a valuable building block in the synthesis of complex molecules, including pharmaceutically active compounds.
Solubility
-
High Solubility: Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), Acetonitrile (ACN)
-
Moderate Solubility: Alcohols (e.g., Methanol, Ethanol, Isopropanol)
-
Low Solubility: Toluene, Hexane, Water
For biphasic reaction conditions, a mixture of a polar aprotic solvent (like THF or dioxane) with an aqueous basic solution is commonly employed. The choice of solvent can significantly impact reaction rates and yields.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide or triflate.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Solvent Systems in Suzuki-Miyaura Reactions
The choice of solvent system is crucial for the success of the Suzuki-Miyaura coupling. The following table summarizes typical solvent systems and their impact on reaction outcomes based on literature precedents.
| Solvent System | Base | Catalyst/Ligand | Temperature (°C) | Typical Yield | Notes |
| Dioxane / H₂O | K₃PO₄ | Pd(dppf)Cl₂ | 80-100 | Good to Excellent | A robust and widely used system for a broad range of substrates. |
| Toluene / H₂O | K₂CO₃ | Pd(OAc)₂ / SPhos | 85-110 | Good to Excellent | Effective for coupling with heteroaryl chlorides. |
| THF / H₂O | Na₂CO₃ | Pd(PPh₃)₄ | 65-80 | Good | A common system, though sometimes less effective for challenging substrates. |
| DMF | K₂CO₃ | PdCl₂(dppf) | 100-120 | Good to Excellent | A good choice for less reactive aryl chlorides. |
| Acetonitrile / H₂O | Cs₂CO₃ | Pd(OAc)₂ / XPhos | 80 | Good | Can be effective for specific substrate combinations. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide in a Biphasic System
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 85-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura coupling with an aryl bromide.
Protocol 2: Boc-Deprotection of the Coupled Product
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected coupled product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid (typically 5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be required.
Caption: Workflow for Boc-deprotection.
Application in Medicinal Chemistry: Synthesis of PARP Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The aminomethylphenyl moiety can serve as a key pharmacophore that interacts with the enzyme's active site.
The general synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic core, followed by deprotection of the Boc group and subsequent functionalization of the resulting amine to introduce further diversity and optimize the pharmacological properties of the final compounds.
Application Note: Real-Time Monitoring of a Suzuki-Miyaura Coupling Reaction Using ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the real-time monitoring of the Suzuki-Miyaura cross-coupling reaction between 3-(N-Boc-aminomethyl)phenylboronic acid and iodobenzene using in-situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for the quantitative tracking of reactant consumption and product formation without the need for reaction quenching and sample workup, providing valuable kinetic insights for process optimization and mechanistic studies.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. It is widely employed in the pharmaceutical and materials science industries. Understanding the kinetics and mechanism of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability.
In-situ reaction monitoring techniques provide a powerful tool for gaining this understanding. Among them, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly advantageous due to its quantitative nature and its ability to provide detailed structural information on all species in the reaction mixture simultaneously.[1] Real-time NMR monitoring allows for the direct observation of the disappearance of starting materials and the appearance of products, facilitating the determination of reaction rates and the identification of any transient intermediates or byproducts.[2]
This application note details a protocol for monitoring the palladium-catalyzed Suzuki-Miyaura coupling of this compound with iodobenzene to form N-Boc-3-(aminomethyl)biphenyl. The Boc-protected aminomethyl group is a common functionality in medicinal chemistry, making this a relevant transformation for drug development professionals.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: In-situ ¹H NMR Monitoring
This protocol describes the preparation of a reaction mixture in a J. Young NMR tube for the in-situ monitoring of the Suzuki-Miyaura coupling.
Materials and Reagents
-
This compound
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene-d₈ (deuterated toluene), anhydrous
-
J. Young NMR tube
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Preparation of the Reaction Mixture
Note: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation of the catalyst.
-
In a small vial, weigh this compound (e.g., 25.1 mg, 0.1 mmol, 1.2 equiv).
-
In a separate vial, weigh the internal standard, 1,3,5-trimethoxybenzene (e.g., 8.4 mg, 0.05 mmol).
-
In another vial, prepare the catalyst precursor by weighing Pd(OAc)₂ (e.g., 0.45 mg, 0.002 mmol, 2 mol%) and PPh₃ (e.g., 2.1 mg, 0.008 mmol, 8 mol%).
-
Add anhydrous K₂CO₃ (e.g., 27.6 mg, 0.2 mmol, 2.4 equiv) to the vial containing the boronic acid.
-
To the J. Young NMR tube, add the catalyst precursor mixture.
-
Add the boronic acid/base mixture and the internal standard to the NMR tube.
-
Add 0.6 mL of anhydrous toluene-d₈ to the NMR tube.
-
Add iodobenzene (e.g., 9.2 µL, 0.083 mmol, 1.0 equiv) to the NMR tube.
-
Seal the J. Young NMR tube, remove it from the inert atmosphere, and carefully shake to ensure mixing.
¹H NMR Data Acquisition
-
Insert the sealed J. Young NMR tube into the NMR spectrometer pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 15 minutes) for the duration of the reaction (e.g., 8 hours).
-
Use appropriate acquisition parameters for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
Data Analysis and Presentation
The progress of the reaction can be monitored by observing the decrease in the intensity of the signals corresponding to the starting materials and the increase in the intensity of the signals corresponding to the product.
Characteristic ¹H NMR Signals for Monitoring
-
This compound (Reactant):
-
A singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.45 ppm .
-
A doublet for the two protons of the methylene group (-CH₂-) adjacent to the nitrogen at approximately 4.25 ppm .
-
A broad singlet for the NH proton at approximately 4.90 ppm .
-
Aromatic protons in the region of 7.20-7.80 ppm .
-
-
N-Boc-3-(aminomethyl)biphenyl (Product):
-
The singlet for the tert-butyl group of the Boc protector will remain at approximately 1.45 ppm .
-
The doublet for the methylene group will be at a similar chemical shift, around 4.30 ppm .
-
The aromatic region will become more complex, with signals for the newly formed biphenyl system appearing in the range of 7.30-7.60 ppm . A distinct new signal corresponding to one of the aromatic protons of the newly formed biphenyl can be chosen for monitoring.
-
The conversion of the reaction can be calculated by integrating a well-resolved signal of the reactant and a well-resolved signal of the product. The percentage conversion at a given time point can be determined using the following formula:
Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100
Quantitative Data Summary
The following table presents a hypothetical dataset for the reaction, illustrating how the quantitative data can be summarized. The conversion is calculated based on the relative integration of the methylene protons of the reactant and product.
| Time (min) | Integral of Reactant (-CH₂-) | Integral of Product (-CH₂-) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.85 | 0.15 | 15 |
| 60 | 0.72 | 0.28 | 28 |
| 120 | 0.51 | 0.49 | 49 |
| 180 | 0.35 | 0.65 | 65 |
| 240 | 0.22 | 0.78 | 78 |
| 300 | 0.14 | 0.86 | 86 |
| 360 | 0.08 | 0.92 | 92 |
| 420 | 0.05 | 0.95 | 95 |
| 480 | 0.03 | 0.97 | 97 |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in-situ NMR monitoring of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for in-situ NMR monitoring of a chemical reaction.
Conclusion
In-situ NMR spectroscopy is a highly effective technique for the real-time monitoring of Suzuki-Miyaura cross-coupling reactions. This application note provides a comprehensive protocol for studying the coupling of this compound, a substrate relevant to pharmaceutical synthesis. The quantitative data obtained from this method can be used to determine reaction kinetics, optimize process parameters, and gain a deeper understanding of the reaction mechanism. The ability to directly observe the reaction as it happens, without altering the system, makes in-situ NMR an invaluable tool for researchers and professionals in chemical and drug development.
References
Application Note: LC-MS Analysis for Reaction Monitoring of a Suzuki-Miyaura Coupling involving 3-(N-Boc-aminomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 3-(N-Boc-aminomethyl)phenylboronic acid is a valuable building block, incorporating a protected amine functionality that allows for further synthetic elaboration.
Accurate and real-time monitoring of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and identifying potential byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to provide molecular weight information of reactants, intermediates, and products in a single analysis.[] This application note provides a detailed protocol for the LC-MS analysis of the reaction products of a model Suzuki-Miyaura coupling between this compound and 4-bromotoluene.
Reaction Scheme
The model reaction involves the palladium-catalyzed cross-coupling of this compound with 4-bromotoluene to yield N-Boc-3-(4'-methylbiphenyl-3-ylmethyl)amine.
Reactants and Product:
| Compound | Molecular Formula | Exact Mass (monoisotopic) |
| This compound | C₁₂H₁₈BNO₄ | 251.1328 |
| 4-bromotoluene | C₇H₇Br | 169.9731 |
| N-Boc-3-(4'-methylbiphenyl-3-ylmethyl)amine | C₂₀H₂₅NO₂ | 311.1885 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-bromotoluene
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), 4-bromotoluene (1.0 equivalent), Pd(dppf)Cl₂ (0.02 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 30, 60, 120, and 240 minutes) for LC-MS analysis.
Protocol 2: LC-MS Sample Preparation and Analysis
Reaction Quenching and Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it in 1 mL of a 1:1 mixture of acetonitrile and water. This solution will also serve to stop the reaction.[2]
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[3]
-
Perform a further 1:100 dilution with the initial mobile phase composition (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid) to ensure the concentration is within the linear range of the detector.
LC-MS Method:
A standard reversed-phase LC-MS method is suitable for the analysis of the reaction mixture. Boronic acids are often analyzed effectively in negative ion mode electrospray ionization (ESI).[4]
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Range | m/z 100 - 1000 |
| Monitored Ions | [M-H]⁻ of this compound: m/z 250.1254[M-H]⁻ of Product: m/z 310.1812[M+Br]⁻ of 4-bromotoluene: m/z 248.9656, 250.9635 (isotopic pattern) |
Data Presentation
The progress of the Suzuki-Miyaura coupling reaction can be effectively monitored by tracking the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. The following table presents illustrative quantitative data based on the integrated peak areas from the LC-MS chromatograms.
Table 1: Reaction Monitoring of Suzuki-Miyaura Coupling
| Reaction Time (minutes) | This compound (Normalized Peak Area %) | 4-bromotoluene (Normalized Peak Area %) | N-Boc-3-(4'-methylbiphenyl-3-ylmethyl)amine (Normalized Peak Area %) |
| 0 | 100 | 100 | 0 |
| 30 | 65 | 70 | 30 |
| 60 | 35 | 40 | 60 |
| 120 | 10 | 12 | 88 |
| 240 | < 2 | < 3 | > 97 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 2. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
Application Notes and Protocols for Boc Deprotection of 3-(Aminomethyl)phenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. For 3-(aminomethyl)phenyl derivatives, which are important building blocks in medicinal chemistry and drug development, efficient and selective Boc deprotection is a critical step. The selection of the appropriate deprotection method is paramount to ensure high yield and purity of the final product, while avoiding unwanted side reactions.
These application notes provide a comprehensive overview of various methods for the deprotection of Boc-protected 3-(aminomethyl)phenyl derivatives. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in choosing the optimal conditions for their specific synthetic needs.
Deprotection Methods Overview
Several methods are available for the removal of the Boc protecting group. The choice of method depends on the overall molecular structure, the presence of other acid-sensitive functional groups, and the desired reaction scale. The most common methods include:
-
Acidic Deprotection:
-
Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl)
-
-
Milder, Alternative Methods:
-
Oxalyl Chloride in Methanol
-
Thermal Deprotection
-
Trimethylsilyl Iodide (TMSI)
-
Data Presentation: Comparison of Boc Deprotection Methods
The following tables summarize quantitative data for various Boc deprotection methods. Data for closely related aromatic amines are included where specific data for 3-(aminomethyl)phenyl derivatives are not available.
Table 1: Acidic Deprotection Methods
| Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | General N-Boc Amines | Dichloromethane (DCM) | Room Temperature | 1 - 2 h | >95% | [1][2] |
| 25% TFA/DCM | General N-Boc Amines | Dichloromethane (DCM) | Room Temperature | 2 h | 60% | [1] |
| 4M HCl in Dioxane | General N-Boc Amines | Dioxane | Room Temperature | 1 - 4 h | High | [3][4] |
| 4M HCl in Methanol | 3-(substitutedthiocarbamido) aniline | Methanol | Room Temperature | 2 h | High | [5] |
Table 2: Alternative Deprotection Methods
| Method/Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Oxalyl Chloride | Aromatic Amines | Methanol | Room Temperature | 1 - 4 h | >70% (up to 90%) | [6][7][8] |
| Thermal (Continuous Flow) | N-Boc Aniline | Methanol or Trifluoroethanol | 240 °C | 30 min | 88-93% | [9][10] |
| Thermal (Water-mediated) | N-Boc Aniline | Water | 150 °C | 4 h | 86% | [11] |
| Trimethylsilyl Iodide (TMSI) | General N-Boc Amines | Chloroform or Acetonitrile | Room Temperature | Several hours to overnight | High | [3][12] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the acidic deprotection of a Boc-protected 3-(aminomethyl)phenyl derivative using TFA in dichloromethane (DCM).
Materials:
-
Boc-protected 3-(aminomethyl)phenyl derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected 3-(aminomethyl)phenyl derivative (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the excess acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected amine. Further purification by column chromatography or crystallization may be necessary.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method utilizes a solution of HCl in dioxane, which is a common and effective reagent for Boc deprotection.
Materials:
-
Boc-protected 3-(aminomethyl)phenyl derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a stirred solution or suspension of the Boc-protected 3-(aminomethyl)phenyl derivative (1 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or methanol), add 4M HCl in 1,4-dioxane (4-10 equivalents) at room temperature.[3][4]
-
Stir the mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.[3]
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture.
-
If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This protocol offers a milder alternative to strong acids, which can be beneficial for substrates with acid-sensitive functional groups.[6][7][8]
Materials:
-
Boc-protected 3-(aminomethyl)phenyl derivative
-
Oxalyl chloride
-
Methanol, anhydrous
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected 3-(aminomethyl)phenyl derivative (1 equivalent) in anhydrous methanol (e.g., 3 mL for 50 mg of substrate).[13]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution using a syringe. Caution: Oxalyl chloride is toxic and corrosive. This step should be performed in a well-ventilated fume hood. An immediate exothermic reaction may be observed.[13]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, quench the reaction by the slow addition of deionized water (5 mL).[13]
-
Extract the aqueous mixture with DCM (2 x 5 mL).[13]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[13] Purification by flash column chromatography may be required.
Visualizations
General Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
Decision Tree for Selecting a Boc Deprotection Method
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of Suzuki Coupling Products Containing an Aminomethylphenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Suzuki coupling products that feature an aminomethylphenyl group. It addresses the common challenges encountered during purification and offers strategies to obtain highly pure compounds, which are often key intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] The inclusion of an aminomethylphenyl moiety in these structures is of significant interest in medicinal chemistry due to its potential to modulate pharmacological properties.[3] However, the presence of the basic aminomethyl group introduces specific challenges to the purification process. This document outlines effective strategies to overcome these challenges and achieve high purity of the target compounds.
Challenges in Purification
The primary challenges in purifying Suzuki coupling products containing an aminomethylphenyl moiety stem from the properties of the functional groups involved:
-
Coordination with Palladium Catalyst: The basic amine of the aminomethyl group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of stable complexes that are difficult to remove.[1]
-
Removal of Boronic Acid and its Byproducts: Excess boronic acid and its homo-coupling byproducts are common impurities. The amphoteric nature of aminomethylphenyl boronic acids can complicate their removal through simple extraction.
-
Separation of Structurally Similar Impurities: Byproducts from the Suzuki reaction, such as homo-coupled products and deborylated starting materials, are often structurally similar to the desired product, making chromatographic separation challenging.[4]
-
Polarity of the Product: The presence of the amine group increases the polarity of the product, which can lead to issues like tailing and poor separation on normal-phase silica gel chromatography.[5]
Purification Strategies
A multi-step approach is often necessary for the successful purification of these compounds. The general workflow involves an initial workup to remove the bulk of impurities, followed by a more refined purification technique like chromatography.
Caption: General workflow for the purification of aminomethylphenyl-containing Suzuki coupling products.
3.1. Initial Workup and Extraction
Following the completion of the reaction, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities.[3] This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[3]
Acid-Base Extraction: An acid-base extraction can be a highly effective method to separate the basic aminomethyl-containing product from non-basic impurities like boronic acid homo-coupling byproducts.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an aqueous acidic solution (e.g., 1 M HCl). The desired product will move into the aqueous layer as a protonated salt.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH, saturated NaHCO₃) to a pH > 10.
-
Extract the now basic aqueous layer with an organic solvent to recover the purified product.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
3.2. Chromatographic Methods
Column chromatography is a widely used technique for the final purification of Suzuki coupling products.[3][6] The choice of stationary and mobile phases is critical for achieving good separation.
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. To mitigate tailing caused by the basic amine, a small amount of a basic modifier (e.g., triethylamine, 0.1-1%) is often added to the eluent. For more polar products, a solvent system like dichloromethane/methanol may be more effective.[5]
Reverse-Phase Chromatography (RPC):
-
Stationary Phase: C18-functionalized silica is a common choice for RPC.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid (TFA), is used. RPC is particularly useful for highly polar compounds that are difficult to purify using normal-phase chromatography.
Ion-Exchange Chromatography (IEX):
-
This technique separates molecules based on their net charge.[7][8] Cation-exchange chromatography can be employed to capture the positively charged (protonated) aminomethyl-containing product. The product is then eluted by increasing the salt concentration or the pH of the mobile phase.
3.3. Boronic Acid Scavengers
For the removal of residual boronic acids, specialized scavengers can be employed. Silica-based scavengers with diol or N,N-diethanolamine (DEAM) functionalities have been shown to be effective in binding and removing boronic acids from reaction mixtures.[9]
Caption: Decision tree for selecting a suitable purification method.
Experimental Protocols
Protocol 1: General Purification of a Boc-Protected Aminomethylphenyl Suzuki Product
The use of a tert-butyloxycarbonyl (Boc) protecting group on the amine can simplify purification by reducing its basicity and potential for catalyst coordination.[1][10]
-
Reaction Workup:
-
Upon reaction completion as monitored by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 volumes).
-
Wash the organic layer sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and concentrate in vacuo.
-
Protocol 2: Purification of an Unprotected Aminomethylphenyl Suzuki Product
-
Reaction Workup and Acid-Base Extraction:
-
Follow the reaction workup steps as described in Protocol 1.
-
Dissolve the crude residue in ethyl acetate (10 volumes).
-
Extract the organic solution with 1 M HCl (3 x 5 volumes).
-
Combine the acidic aqueous layers and wash with ethyl acetate (2 x 5 volumes) to remove non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH 10-12 with 2 M NaOH.
-
Extract the product from the basic aqueous layer with dichloromethane (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Silica Gel Chromatography with Amine Additive:
-
Prepare a silica gel column.
-
Prepare the mobile phase, for example, 90:10:1 hexanes:ethyl acetate:triethylamine.
-
Dissolve the product from the extraction in a minimal amount of the mobile phase.
-
Load the solution onto the column and elute with the prepared mobile phase.
-
Collect and analyze fractions as described previously.
-
Data Presentation
The following tables summarize typical purification outcomes for Suzuki coupling products containing an aminomethylphenyl moiety.
Table 1: Comparison of Purification Methods for a Model Unprotected Aminomethylphenyl Product
| Purification Method | Crude Purity (by LC-MS) | Final Purity (by LC-MS) | Yield (%) | Key Impurities Removed |
| Silica Gel Chromatography | ~75% | >95% | 65 | Boronic acid, homo-coupled byproducts |
| Acid-Base Extraction followed by Chromatography | ~75% | >98% | 60 | Non-basic organics, boronic acid |
| Reverse-Phase HPLC | ~75% | >99% | 55 | Polar and non-polar impurities |
Table 2: Effect of Amine Protection on Purification
| Substrate | Protection | Purification Method | Final Purity (by LC-MS) | Overall Yield (%) |
| 2-(Aminomethyl)phenylboronic acid | None | Acid-Base Extraction + Chromatography | >98% | 60 |
| N-Boc-2-(aminomethyl)phenylboronic acid | Boc | Chromatography | >98% | 75 |
Conclusion
The purification of Suzuki coupling products containing an aminomethylphenyl moiety requires careful consideration of the compound's basicity and polarity. A combination of aqueous workup, acid-base extraction, and chromatography is often the most effective strategy. The use of a Boc protecting group for the amine can significantly simplify the purification process and improve yields. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop robust purification methods for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography Techniques & Key Components [excedr.com]
- 8. asccollegekolhar.in [asccollegekolhar.in]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(N-Boc-aminomethyl)phenylboronic Acid in Medicinal Chemistry Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Boc-aminomethyl)phenylboronic acid is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of complex molecular scaffolds. Its unique structure, featuring a boronic acid moiety for palladium-catalyzed cross-coupling reactions and a Boc-protected aminomethyl group, allows for the strategic introduction of a flexible aminomethylphenyl group into target molecules. This facilitates the exploration of chemical space and the development of novel therapeutic agents. The Boc protecting group ensures stability and prevents unwanted side reactions, and can be readily removed under acidic conditions to reveal a primary amine for further functionalization.
This document provides detailed protocols for the synthesis of a biarylmethylamine scaffold, a privileged motif in many biologically active compounds, using this compound. The application of this scaffold in the context of kinase inhibition, a key area in drug discovery, is also highlighted.
Core Application: Synthesis of a Biarylmethylamine Scaffold
A primary application of this compound is in the synthesis of biarylmethylamines via a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by deprotection of the Boc group. This scaffold is of significant interest as it is present in numerous kinase inhibitors.
Step 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with an aryl halide, for example, 4-bromoisoquinoline, to yield the N-Boc protected biarylmethylamine.
Experimental Protocol: Synthesis of tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate
-
Materials:
-
This compound
-
4-bromoisoquinoline
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 eq), 4-bromoisoquinoline (1.0 eq), and potassium carbonate (2.0 eq).
-
Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and water (typically in a 4:1 v/v ratio).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate.
-
Data Presentation: Representative Reaction Parameters and Yield
| Parameter | Value |
| Reactant 1 | This compound (1.2 mmol) |
| Reactant 2 | 4-bromoisoquinoline (1.0 mmol) |
| Catalyst | Pd(PPh₃)₄ (0.05 mmol) |
| Base | K₂CO₃ (2.0 mmol) |
| Solvent | 1,4-Dioxane/Water (4:1, 10 mL) |
| Temperature | 90 °C |
| Reaction Time | 18 hours |
| Yield | ~85% |
Representative Characterization Data for tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.25 (s, 1H), 8.50 (s, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.80-7.70 (m, 2H), 7.60-7.40 (m, 5H), 5.00 (br s, 1H), 4.40 (d, J=6.0 Hz, 2H), 1.50 (s, 9H). |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 156.0, 152.0, 148.5, 142.0, 139.0, 135.0, 130.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 127.0, 80.0, 44.5, 28.5. |
| MS (ESI) | m/z 375.2 [M+H]⁺ |
Step 2: N-Boc Deprotection
The final step in the synthesis of the biarylmethylamine scaffold is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions.
Experimental Protocol: Synthesis of (3-(isoquinolin-4-yl)phenyl)methanamine
-
Materials:
-
tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate in dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C (ice bath). A common ratio is 1:1 DCM:TFA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in dichloromethane and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired (3-(isoquinolin-4-yl)phenyl)methanamine.
-
Data Presentation: Representative Reaction Parameters and Yield
| Parameter | Value |
| Reactant | tert-butyl (3-(isoquinolin-4-yl)benzyl)carbamate (1.0 mmol) |
| Reagent | Trifluoroacetic acid |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Yield | >95% |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a biarylmethylamine scaffold.
Application in Medicinal Chemistry: Kinase Inhibitors
Biarylmethylamines are prevalent scaffolds in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The synthesized (3-(isoquinolin-4-yl)phenyl)methanamine is a valuable scaffold for developing inhibitors of various kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3]
The isoquinoline moiety can interact with the hinge region of the kinase ATP-binding pocket, while the aminomethylphenyl group can be further functionalized to enhance potency and selectivity by forming additional interactions with the protein.
References
- 1. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up of Suzuki Reactions Involving 3-(N-Boc-aminomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 3-(N-Boc-aminomethyl)phenylboronic acid. This key building block is frequently employed in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The following protocols and data are designed to facilitate the transition from laboratory-scale experiments to larger, process-scale production.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile carbon-carbon bond-forming reaction, widely adopted in industrial synthesis for its functional group tolerance and relatively mild reaction conditions. The use of this compound introduces a protected aminomethylphenyl moiety, a common pharmacophore in drug candidates. Scaling up this reaction requires careful consideration of several parameters to ensure efficiency, safety, reproducibility, and cost-effectiveness. Key challenges in the scale-up of Suzuki reactions include catalyst selection and loading, management of reaction exotherms, efficient product isolation, and removal of residual palladium.
Key Considerations for Scale-Up
Successful scale-up of Suzuki reactions with this compound hinges on the optimization of several critical parameters.
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount for achieving high conversion and yield. While Pd(PPh₃)₄ is a classic catalyst, modern bulky and electron-rich phosphine ligands, such as SPhos and XPhos, often provide superior results, especially with less reactive aryl chlorides.[1] For industrial applications, heterogeneous catalysts like palladium on carbon (Pd/C) are attractive due to their ease of separation and potential for recycling.[2][3]
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, and should be optimized for the specific substrates.
Solvent System: A variety of solvent systems can be employed, often consisting of an organic solvent and water to facilitate the dissolution of both the organic reactants and the inorganic base. Common organic solvents include toluene, 1,4-dioxane, and 2-propanol. The use of aqueous media is also gaining traction from a green chemistry perspective.[3]
Temperature Control: Reaction temperature is a critical parameter that influences reaction kinetics and impurity profiles. Exothermic events during the reaction must be carefully managed in large-scale reactors to ensure safety and prevent runaway reactions.
Work-up and Purification: The purification of Boc-protected compounds on a large scale can be challenging. Crystallization is often the preferred method for obtaining high-purity solid products. Other techniques like flash chromatography or preparative HPLC may be suitable for smaller scales but can be less economical for large quantities.
Experimental Protocols
The following protocols provide a starting point for the scale-up of Suzuki reactions with this compound. Optimization may be required based on the specific aryl halide and available equipment.
General Protocol for Kilogram-Scale Suzuki Coupling
This protocol is designed for the coupling of an aryl bromide with this compound on a kilogram scale.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.05 - 1 mol%)
-
Phosphine ligand (e.g., SPhos, 0.1 - 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Charge a suitable, clean, and dry reactor with the aryl bromide, this compound, and potassium carbonate.
-
Inert the reactor by evacuating and backfilling with nitrogen or argon (repeat 3 times).
-
In a separate vessel, prepare a solution of the palladium catalyst and phosphine ligand in a portion of the degassed organic solvent.
-
Add the catalyst solution to the reactor.
-
Add the remaining degassed organic solvent and degassed water to the reactor.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with efficient stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the inorganic salts. This may involve adding water and a suitable organic solvent (e.g., ethyl acetate), separating the layers, and washing the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product, typically by crystallization from a suitable solvent system.
Work-up and Purification of Boc-Protected Product
The following is a general procedure for the purification of the Boc-protected biphenyl product.
-
Solvent Removal: After the aqueous work-up, concentrate the organic phase under reduced pressure to obtain the crude product as an oil or solid.
-
Crystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble.
-
Slowly add a co-solvent in which the product is poorly soluble until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
-
Data Presentation
The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura couplings relevant to the scale-up involving aminophenylboronic acid derivatives.
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Derivatives.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95[4] |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 16 | 92[4] |
| 3 | 4-Chloroanisole | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3.0) | Toluene/H₂O (4:1) | 85 | 22 | 93[1] |
| 4 | 4-Chlorobenzonitrile | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3.0) | Toluene/H₂O (4:1) | 85 | 22 | 95[1] |
| 5 | 2,6-Dibromopyridine | Phenylboronic acid | Pd-PEPPSI (0.1) | - | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 100 | 2 | 90[5] |
Table 2: Scale-Up Example of a Suzuki Coupling Reaction. [6]
| Parameter | Laboratory Scale (5 g) | Pilot Plant Scale (45 g) |
| Reactant A | 5.0 g | 45.0 g |
| Reactant B | 1.2 equiv | 1.2 equiv |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Catalyst Loading | 1 mol% | 1.5 mol% |
| Ligand | PPh₃ | PPh₃ |
| Ligand Loading | 2 mol% | 3 mol% |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | n-Butyl Acetate | 1,4-Dioxane |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 18 h | 24 h |
| Isolated Yield | 87% | 95% |
Visualizations
The following diagrams illustrate the key processes involved in the scale-up of Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for the scale-up of a Suzuki coupling reaction.
Conclusion
The scale-up of Suzuki-Miyaura reactions involving this compound is a critical process in the development of many pharmaceutical and fine chemical products. Careful optimization of reaction parameters, including catalyst system, base, solvent, and temperature, is essential for a successful and efficient scale-up. The protocols and data provided in these application notes serve as a valuable resource for researchers and process chemists, enabling them to navigate the challenges of transitioning from laboratory to production scale. A thorough understanding of the reaction mechanism and a commitment to process safety are paramount for achieving robust and reliable manufacturing processes.
References
- 1. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
Troubleshooting & Optimization
preventing protodeboronation of 3-(N-Boc-aminomethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 3-(N-Boc-aminomethyl)phenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond. This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. In the case of this compound, this decomposition leads to the formation of N-Boc-3-methylbenzylamine, which can be difficult to separate from the desired product.
Q2: What are the main factors that contribute to the protodeboronation of arylboronic acids?
Several factors can influence the rate of protodeboronation:
-
pH: Both acidic and basic conditions can promote protodeboronation.[1][2][3]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[4][5]
-
Solvent: The choice of solvent can affect the stability of the boronic acid. Protic solvents, especially in the presence of a base, can be problematic.
-
Choice of Base: The type and concentration of the base used in reactions like Suzuki-Miyaura coupling are critical. Strong bases can significantly promote protodeboronation.[5]
-
Catalyst System: An inefficient catalyst system that leads to slow cross-coupling will allow more time for the boronic acid to decompose.[4]
-
Atmosphere: The presence of oxygen can sometimes contribute to the degradation of boronic acids.
Q3: How should I store and handle this compound to ensure its stability?
To maintain the quality of your this compound, follow these storage and handling guidelines:
-
Storage: Store the solid compound at room temperature.[6] For solutions in a solvent, store at -20°C for up to a year or at -80°C for up to two years.[6]
-
Handling: Handle the compound in a dry, inert atmosphere (e.g., under argon or nitrogen) whenever possible, especially when preparing solutions for reactions. Avoid prolonged exposure to air and moisture.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, with a focus on preventing protodeboronation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of N-Boc-3-methylbenzylamine. | Protodeboronation of the boronic acid. | 1. Optimize the base: Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[5] 3. Use a more efficient catalyst system: Employ a highly active palladium catalyst and ligand to accelerate the desired cross-coupling reaction, outcompeting the protodeboronation.[4] 4. Ensure anhydrous conditions: Use anhydrous solvents and dry glassware. Consider adding molecular sieves.[5] |
| Inconsistent results between experiments. | Degradation of the boronic acid starting material. | 1. Check the purity of the boronic acid: Use a fresh bottle or re-purify the existing stock. 2. Standardize storage and handling: Ensure all users are following the recommended procedures for storage and handling to minimize degradation. |
| Reaction is sluggish and incomplete, leading to protodeboronation over time. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[4] 2. Use fresh, high-purity catalyst and ligands. 3. Consider a modest increase in catalyst loading. [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Acid Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography.
Visualizations
Caption: General mechanism of base-catalyzed protodeboronation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Suzuki Coupling with Boc-Protected Boronic Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing Suzuki-Miyaura cross-coupling reactions involving N-Boc-protected boronic acids.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during Suzuki coupling reactions with Boc-protected boronic acids, offering probable causes and actionable solutions in a question-and-answer format.
Frequently Asked Questions
Q1: Why is my Suzuki coupling with a Boc-protected aminophenylboronic acid failing or giving low yields?
A1: Low yields with Boc-protected boronic acids are common and can stem from several issues:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom. It is often accelerated by strong bases, high temperatures, and the presence of water.[1][2][3] Electron-rich boronic acids, like those with Boc-amino groups, are particularly susceptible.
-
Premature Boc Deprotection: While generally stable, the Boc group can be cleaved under certain Suzuki conditions, especially with strong bases or high temperatures, leading to undesired side products or catalyst inhibition by the free amine.[4][5]
-
Catalyst Inactivation: The chosen palladium catalyst or ligand may not be suitable for the specific substrates, or it may be degrading too quickly under the reaction conditions.[6][7]
-
Poor Reagent Quality: The boronic acid may have degraded during storage, often forming unreactive anhydrides (boroxines).[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and must be carefully optimized for these sensitive substrates.[2][8]
Q2: Can the Boc protecting group be cleaved under Suzuki reaction conditions?
A2: Yes, premature cleavage of the Boc group can occur. This is sometimes observed when using strong bases (e.g., alkoxides) or high temperatures (typically >100 °C).[4] In some cases, the basic conditions of the Suzuki-Miyaura coupling are sufficient to hydrolyze the Boc group, which can simplify a synthetic sequence by combining coupling and deprotection into a single step.[4] However, if this is not the desired outcome, using milder bases like K₃PO₄ or K₂CO₃ and lower reaction temperatures is recommended.[2][5]
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a side reaction that cleaves the C–B bond, replacing the boronic acid with a hydrogen atom, thus consuming your starting material without forming the desired product.[3] To minimize it:
-
Use Milder Bases: Strong bases can accelerate this process. Weaker inorganic bases like K₃PO₄ or even KF are often better choices.[2][9]
-
Control Water Content: While a small amount of water is often necessary for the catalytic cycle, excess water can promote protodeboronation.[10][11] Using a biphasic solvent system (e.g., Toluene/H₂O) or a carefully controlled amount of water can be beneficial.
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) can protect it from degradation. These esters slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and favoring the desired coupling over decomposition.[3][6]
-
Optimize Catalyst System: Using highly active palladium precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) can accelerate the rate of cross-coupling to outcompete the rate of protodeboronation.[6][7] These catalysts generate the active Pd(0) species quickly at lower temperatures.[7]
Q4: Which base is best for coupling with sensitive Boc-protected boronic acids?
A4: The choice of base is critical. For substrates sensitive to both protodeboronation and Boc-deprotection, a moderately weak, non-nucleophilic inorganic base is often the best choice.
-
Potassium Phosphate (K₃PO₄): This is a widely effective and recommended base for challenging couplings, providing a good balance of reactivity while minimizing side reactions.[12]
-
Potassium Carbonate (K₂CO₃): Another common and effective choice, slightly milder than K₃PO₄.[2]
-
Potassium Fluoride (KF): Can be very effective, especially under anhydrous conditions, and is known to spare base-labile groups.[5][9]
-
Avoid Strong Bases: Strong bases like NaOH, KOH, or alkoxides (NaOtBu) should generally be avoided as they can promote both Boc deprotection and substrate degradation.[2]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Protodeboronation of the Boc-protected boronic acid.[1][3] 2. Ineffective Catalyst System: The catalyst/ligand combination is not active enough for the specific substrates.[13][14] 3. Poor Reagent Quality: The boronic acid has decomposed or formed unreactive boroxine anhydrides. | 1. Switch to a milder base (K₃PO₄, K₂CO₃). Use 1.5-2.0 equivalents of boronic acid. Consider converting the boronic acid to a more stable pinacol or MIDA ester.[6] 2. Screen a panel of catalysts and ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst (e.g., XPhos Pd G3) are often effective for difficult couplings.[7][12] 3. Use fresh, high-purity boronic acid. If degradation is suspected, purify the existing material or synthesize it fresh. |
| Boc-Group Cleavage | 1. Base is too strong: Strong bases like NaOtBu or KOH can cleave the Boc group.[2] 2. High Reaction Temperature: Temperatures exceeding 100-110 °C can lead to thermal cleavage of the Boc group. | 1. Use a milder base such as K₃PO₄, K₂CO₃, or KF.[5] 2. Reduce the reaction temperature. The use of a more active catalyst system can often allow for lower reaction temperatures (e.g., room temperature to 80 °C).[7] |
| Formation of Homo-coupling Byproduct | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homo-coupling of the boronic acid. 2. Catalyst Degradation: Degradation of the Pd(0) catalyst to palladium black can sometimes promote homo-coupling. | 1. Ensure the reaction solvent is thoroughly degassed before use and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[15] 2. Use a robust palladium precatalyst that is less prone to decomposition. Ensure proper stirring to maintain a homogeneous reaction mixture. |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent Water Content: The amount of water can significantly impact the reaction rate and side reactions.[10][11] 2. Heterogeneous Base: Poorly soluble inorganic bases (like K₃PO₄) may not react consistently if not finely powdered or properly mixed.[2] | 1. Use anhydrous solvents and add a specific, controlled amount of water (e.g., 2-5 equivalents) or use a well-defined biphasic system (e.g., Dioxane/H₂O 10:1).[12] 2. Use a finely powdered, anhydrous base and ensure vigorous stirring throughout the reaction to maximize surface area and contact.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with a Boc-protected boronic acid.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boc-Protected Boronic Acid (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[12]
-
Base (e.g., finely powdered K₃PO₄, 2.0-3.0 equiv)[12]
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration)[12]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, Boc-protected boronic acid, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Protocol 2: Small-Scale Screening for Optimization
When the general protocol fails, a parallel screen of conditions is the most efficient way to find a productive system.
Procedure:
-
Prepare a stock solution of the aryl halide (limiting reagent) in a suitable solvent (e.g., dioxane).
-
In an array of reaction vials, dispense the required amounts of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF) and different palladium catalyst/ligand combinations.
-
To each vial, add the Boc-protected boronic acid.
-
Add the aryl halide stock solution to each vial, followed by the reaction solvent (or co-solvent, like water).
-
Seal the vials, place them in a parallel synthesis block, and run the reactions at one or two different temperatures (e.g., 80 °C and 100 °C).
-
After a set time (e.g., 12 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the relative conversion to the desired product.
Visual Guides
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic Flowchart
Caption: A decision tree for diagnosing and solving low-yield Suzuki coupling reactions.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-(N-Boc-aminomethyl)phenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(N-Boc-aminomethyl)phenylboronic acid in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and potential deprotection of the N-Boc group.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by elevated temperatures and the presence of water and base.
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl derived from the coupling of two molecules of the boronic acid. The presence of oxygen in the reaction mixture can significantly promote this undesired outcome.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be labile under the basic conditions and elevated temperatures often employed in Suzuki-Miyaura coupling, leading to the formation of the free amine.
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes?
A2: Low yields can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in-situ to the active Pd(0) species.
-
Oxygen Contamination: Inadequate degassing of solvents and the reaction vessel can lead to catalyst deactivation and promote homocoupling of the boronic acid.
-
Suboptimal Base: The choice and amount of base are critical. An inappropriate base can lead to poor reaction kinetics or promote side reactions like Boc deprotection.
-
Solvent Effects: The solubility of all reactants is crucial. A solvent system where the boronic acid, aryl halide, and catalyst are not sufficiently soluble can hinder the reaction.
-
Protodeboronation: As mentioned, this side reaction directly consumes your boronic acid, leading to lower yields of the desired product.
Q3: I am observing a significant amount of the Boc-deprotected product in my reaction mixture. How can I prevent this?
A3: The N-Boc group is known to be sensitive to both acidic and, to some extent, basic conditions, especially at higher temperatures. To minimize deprotection:
-
Use a Milder Base: Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly decrease the rate of Boc cleavage.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.
Q4: Can this compound be used in Buchwald-Hartwig amination reactions?
A4: While boronic acids are not the typical coupling partners in Buchwald-Hartwig amination (which usually involves an amine and an aryl halide), there are instances of nickel-catalyzed Buchwald-Hartwig-type aminations where a phenylboronic ester can act as an activator for the C-N bond formation. However, for standard palladium-catalyzed Buchwald-Hartwig reactions, this compound would not be the appropriate reagent to provide the aryl group.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-activated Pd(0) source or a more robust precatalyst. |
| Poor Solubility | Change the solvent system. A mixture of a non-polar solvent (e.g., toluene, dioxane) with a polar aprotic solvent (e.g., DMF) or water can improve solubility. |
| Insufficient Degassing | Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal base can be substrate-dependent. |
Issue 2: Predominance of Homocoupling Product
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously degas all solvents and the reaction vessel. Use a glovebox for setting up the reaction if possible. |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to the palladium catalyst is slow, the transmetalation of the boronic acid may lead to homocoupling. Consider using a more reactive aryl halide (I > Br > Cl) or a more electron-rich phosphine ligand to accelerate oxidative addition. |
Issue 3: Significant Protodeboronation
| Potential Cause | Troubleshooting Step |
| High Temperature | Reduce the reaction temperature. Screen for a more active catalyst system that allows for lower temperature coupling. |
| Excess Water or Base | Use anhydrous solvents and finely ground, dry base. While some water is often necessary for the Suzuki reaction, excess can promote protodeboronation. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as it reaches completion. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent(s).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting decision tree.
Caption: General experimental workflow.
managing solubility issues of 3-(N-Boc-aminomethyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing solubility and other experimental challenges encountered with 3-(N-Boc-aminomethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white solid. Its solubility is largely dictated by the presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the polar boronic acid moiety. Generally, it is soluble in polar organic solvents.[1]
Q2: I'm having trouble dissolving this compound in my reaction solvent. What should I do?
A2: Poor solubility can lead to low reaction yields and reproducibility issues. Here are several strategies to improve dissolution:
-
Solvent Selection: Choose a polar aprotic solvent. Based on data for analogous compounds, good starting points are DMF, DMSO, THF, or dioxane.[2][3]
-
Co-solvents: Employing a co-solvent system is a common and effective strategy, particularly in Suzuki-Miyaura coupling reactions.[2] Mixtures of an organic solvent (like dioxane or toluene) with water are frequently used.[2]
-
Heating: Gently warming the mixture can increase the rate of dissolution and overall solubility.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.
Q3: How does pH affect the aqueous solubility of this compound?
Q4: My Suzuki-Miyaura coupling reaction is giving a low yield. Could solubility be the issue?
A4: Yes, poor solubility of the boronic acid is a common reason for low yields in Suzuki-Miyaura reactions. If the boronic acid is not fully dissolved, the reaction becomes heterogeneous, and the concentration of the reagent in the solution phase is low, leading to a slow or incomplete reaction. Ensure your reaction mixture is homogeneous before proceeding.
Q5: I am observing significant protodeboronation in my reaction. How can I minimize this?
A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. It is often promoted by high temperatures, strong bases, and the presence of water. To minimize it, consider the following:
-
Use anhydrous solvents and reagents if the reaction chemistry allows.
-
Employ milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Run the reaction at the lowest effective temperature.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can be used directly in the coupling reaction.[5][6]
Q6: What is boroxine formation and should I be concerned about it?
A6: Boronic acids can undergo dehydration to form a cyclic trimer called a boroxine. This can occur during storage or upon heating. Boroxines are often in equilibrium with the boronic acid in solution, especially in the presence of water. For many applications, such as Suzuki-Miyaura coupling, the boroxine is still a competent coupling partner as it can hydrolyze in situ back to the active boronic acid. However, the formation of boroxine can alter the compound's physical properties, including its solubility. If you suspect boroxine formation is causing issues, adding a small amount of water to your solvent system can help to shift the equilibrium back towards the boronic acid.
Troubleshooting Guides
Issue 1: Poor Solubility in Organic Solvents
Symptoms:
-
The compound does not fully dissolve in the chosen organic solvent, even with stirring.
-
The reaction mixture is a suspension or slurry.
-
Inconsistent reaction outcomes.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Solvent Choice | Based on data for similar compounds, polar aprotic solvents are recommended. Try solvents in the order of increasing polarity: Toluene < THF < Dioxane < DMF < DMSO. |
| 2 | Employ a Co-solvent | Add a small percentage (5-20%) of a stronger, compatible solvent like DMSO or DMF to your primary solvent. |
| 3 | Apply Gentle Heating | Warm the mixture to 40-60°C while stirring. Monitor for any signs of degradation (color change). |
| 4 | Use Sonication | Place the sealed reaction vessel in an ultrasonic bath for 10-20 minutes. |
| 5 | Consider Derivatization | For persistent issues, convert the boronic acid to its pinacol ester, which generally exhibits better solubility in less polar organic solvents.[3][7] |
Issue 2: Poor Solubility in Aqueous or Mixed Aqueous/Organic Systems
Symptoms:
-
The compound precipitates when an aqueous solution is added.
-
Difficulty achieving a homogeneous solution for reactions in water-containing solvent systems.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Adjust pH | Add a base (e.g., NaOH, K₂CO₃) to raise the pH of the aqueous component. Aim for a pH > 9 to ensure the formation of the more soluble boronate anion. Monitor the pH carefully. |
| 2 | Increase Organic Co-solvent Ratio | If using a mixed solvent system (e.g., Dioxane/Water), increase the proportion of the organic solvent. |
| 3 | Use a Phase-Transfer Catalyst | In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help to shuttle the boronate from the aqueous phase to the organic phase. |
| 4 | Add Solubilizing Agents | For certain applications, the addition of polyols like mannitol can enhance aqueous solubility by forming more soluble boronate esters. |
Data Presentation
Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid and Analogs
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| Phenylboronic Acid | Water | 1.9 g / 100 g | 20 | [3][8] |
| Phenylboronic Acid | Chloroform | Moderate | Ambient | [3][7] |
| Phenylboronic Acid | Acetone | High | Ambient | [3][7] |
| Phenylboronic Acid | Dipropyl ether | High | Ambient | [3][7] |
| Phenylboronic Acid | Methylcyclohexane | Very Low | Ambient | [3][7] |
| 3-Carboxyphenylboronic acid | Water | 0.13 g / 100 g | 20 | [8] |
| 3-Tolylboronic Acid | DMSO | 200 mg/mL | Ambient | [9] |
Note: Specific quantitative solubility data for this compound is limited. The data for analogous compounds can be used as a guide for solvent selection.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry reaction flask, add the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask.
-
In a separate vial, dissolve the this compound in a minimum amount of the degassed organic solvent (e.g., 1,4-Dioxane). Gentle warming or sonication may be required.
-
Add the boronic acid solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. CAS 199609-62-6: 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID [cymitquimica.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. d-nb.info [d-nb.info]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
troubleshooting Boc deprotection in the presence of other functional groups
Welcome to the technical support center for Boc deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, especially in the presence of other sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
The removal of the Boc group is typically achieved under acidic conditions. The process involves protonation of the carbamate's carbonyl oxygen, which is followed by the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[1][2][3][4][5]
Q2: Why is the Boc group a popular choice for amine protection?
The Boc group is widely used due to its stability in a broad range of reaction conditions, including exposure to most nucleophiles and bases.[2][6][7] Its facile removal under mild acidic conditions makes it an excellent orthogonal protecting group when used with groups that are labile to different conditions, such as base-labile (Fmoc), hydrogenolysis-labile (Cbz), or palladium-catalyzed cleavage-labile (Alloc) groups.[2][8]
Q3: What are the most common side reactions during Boc deprotection and how can they be minimized?
The most common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during deprotection.[9][10][11] This is particularly problematic for residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[9] To prevent this, scavengers such as triisopropylsilane (TIS), thioanisole, or cresol are added to the reaction mixture to trap the tert-butyl cation.[9][12][13]
Troubleshooting Guide
Issue 1: Incomplete or Slow Boc Deprotection
Question: My Boc deprotection reaction is sluggish or stalls before reaching completion, even under standard acidic conditions. What are the potential causes and solutions?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). For substrates sensitive to strong acids, consider alternative reagents like aqueous phosphoric acid or Lewis acids such as Sn(OTf)₂.[14][15] |
| Steric Hindrance | If bulky substituents near the Boc-protected amine are slowing the reaction, prolonging the reaction time or gently increasing the temperature may be necessary. However, monitor the reaction closely for side product formation.[14] |
| Poor Substrate Solubility | Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvents like dioxane or ethyl acetate.[14] |
| Inadequate Anhydrous Conditions | For some reactions, especially with TFA, ensuring anhydrous conditions by using dry solvents can improve the outcome.[14] |
Issue 2: Degradation of Other Acid-Sensitive Functional Groups
Question: The Boc group is removed successfully, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also cleaved. How can I achieve selective Boc deprotection?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Harsh Acidic Conditions | Standard deprotection reagents like neat TFA are often too strong for substrates with other acid-sensitive functionalities.[14] Use milder acidic conditions. A common strategy is to use HCl in an organic solvent like dioxane, often at a controlled temperature (e.g., 0 °C).[3][16] |
| Lack of Orthogonality | The protecting groups are not truly orthogonal under the chosen conditions. For example, both Boc and tert-butyl esters are acid-labile. Selective removal of N-Boc in the presence of a t-butyl ester can sometimes be achieved using specific conditions like methanesulfonic acid in a mixture of t-butyl acetate and dichloromethane.[17] |
| Prolonged Reaction Time | Minimize the reaction time to what is necessary for Boc cleavage. Monitor the reaction progress closely using TLC or LC-MS to stop the reaction as soon as the starting material is consumed. |
Issue 3: Observation of a Product with a Mass Increase of 56 Da
Question: My LC-MS analysis shows a significant peak with a mass corresponding to my desired product plus 56 Da. What is the likely cause?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Tert-butylation | The +56 Da mass increase is a characteristic sign of tert-butylation, where the tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule.[9] |
| Use of Scavengers | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, thioanisole, or cresol.[9][12][13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for substrates that do not contain other acid-sensitive functional groups.
Materials:
-
Boc-protected compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Cold diethyl ether
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.[12]
-
Cool the solution to 0 °C in an ice bath.
-
If using a scavenger, add TIS (1.1-1.5 equivalents).
-
Slowly add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.[16]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.[3][14]
-
Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[14]
-
Precipitate the deprotected amine salt by adding cold diethyl ether.[3][12]
-
Collect the solid by filtration or centrifugation and wash with cold diethyl ether.[9][12]
Protocol 2: Selective Boc Deprotection in the Presence of Acid-Sensitive Groups using HCl in Dioxane
This protocol is a milder alternative for substrates containing other acid-labile functionalities.
Materials:
-
Boc-protected compound
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane.[3]
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5 equivalents).[3]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[3]
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.[3]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[3]
Visual Guides
Caption: A logical workflow for troubleshooting Boc deprotection experiments.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ko.bzchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
impact of base on the stability of 3-(N-Boc-aminomethyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of bases on the stability of 3-(N-Boc-aminomethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the presence of a base?
A1: The two primary degradation pathways for this compound under basic conditions are hydrolysis and oxidation. Hydrolysis involves the cleavage of the carbon-boron bond, leading to the formation of 3-(N-Boc-aminomethyl)phenol and boric acid. Oxidation can lead to the formation of various byproducts, including the corresponding phenol.
Q2: How does the choice of base affect the stability of this compound?
A2: The strength and nucleophilicity of the base can significantly impact stability. Strong bases, such as sodium hydroxide, can accelerate the rate of hydrolysis of the boronic acid. Weaker bases, like sodium bicarbonate or triethylamine, are generally more compatible but can still promote degradation over extended periods or at elevated temperatures.
Q3: Is the N-Boc protecting group stable under basic conditions?
A3: Yes, the N-Boc (tert-butoxycarbonyl) protecting group is generally stable under a wide range of basic conditions. It is, however, labile to strong acids. Therefore, degradation of the molecule in the presence of a base is more likely to occur at the boronic acid moiety rather than the N-Boc group.
Q4: What are the initial signs of degradation in my sample of this compound?
A4: Visual signs of degradation can include a change in the color or appearance of the solid material or solution. Analytically, the appearance of new peaks in your HPLC chromatogram or changes in the NMR spectrum are indicative of degradation. A common degradation product to monitor for is 3-(N-Boc-aminomethyl)phenol.
Q5: How can I minimize the degradation of this compound during a reaction involving a base?
A5: To minimize degradation, consider the following:
-
Use the mildest base possible that is effective for your transformation.
-
Use the minimum stoichiometric amount of base required.
-
Keep the reaction temperature as low as possible.
-
Minimize the reaction time.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to reduce the risk of oxidation.
-
Use anhydrous solvents to limit hydrolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product in a reaction using a base. | Degradation of the boronic acid starting material. | - Analyze the starting material for purity before use.- Switch to a milder base (e.g., from NaOH to K₂CO₃ or Et₃N).- Lower the reaction temperature.- Reduce the reaction time and monitor the reaction progress closely by TLC or HPLC. |
| Appearance of an unexpected major byproduct in analytical data (e.g., HPLC, LC-MS). | Protodeboronation (replacement of the boronic acid group with a hydrogen) or formation of 3-(N-Boc-aminomethyl)phenol. | - Confirm the identity of the byproduct by mass spectrometry or by comparing with a standard.- If protodeboronation is confirmed, ensure anhydrous and inert reaction conditions.- If the phenol is observed, this indicates hydrolysis/oxidation. Follow the recommendations for minimizing degradation. |
| Inconsistent reaction outcomes. | Variability in the quality of the this compound or base. | - Use a fresh, high-purity batch of the boronic acid.- Ensure the base is not old or has been improperly stored, which can affect its strength and water content. |
| Difficulty in purifying the desired product from reaction impurities. | Co-elution of the product with degradation byproducts. | - Optimize the purification method (e.g., chromatography gradient, solvent system).- Consider derivatizing the boronic acid to a more stable form (e.g., a pinacol ester) before the reaction if the synthetic route allows. |
Quantitative Stability Analysis
The following tables provide representative data on the stability of this compound in the presence of different bases at various temperatures. This data is intended to serve as a guideline for experimental design.
Table 1: Stability of this compound in the Presence of Different Bases at Room Temperature (25°C)
| Base (1.5 eq) | Solvent | Time (hours) | % Remaining Parent Compound |
| Sodium Hydroxide (1M aq.) | THF | 2 | 85 |
| 8 | 65 | ||
| 24 | 40 | ||
| Potassium Carbonate | THF/H₂O (4:1) | 2 | 98 |
| 8 | 95 | ||
| 24 | 90 | ||
| Triethylamine | THF | 2 | >99 |
| 8 | 98 | ||
| 24 | 96 |
Table 2: Impact of Temperature on the Stability of this compound in the Presence of Potassium Carbonate
| Temperature (°C) | Solvent | Time (hours) | % Remaining Parent Compound |
| 25 | THF/H₂O (4:1) | 24 | 90 |
| 50 | THF/H₂O (4:1) | 24 | 75 |
| 80 | THF/H₂O (4:1) | 24 | 55 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in the presence of a base.
Materials:
-
This compound
-
Selected base (e.g., 1M NaOH, K₂CO₃, Et₃N)
-
Solvent (e.g., THF, Dioxane, Acetonitrile, Water)
-
HPLC-grade solvents for analysis
-
pH meter
-
Thermostatically controlled reaction block or water bath
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, add a defined volume of the stock solution.
-
Base Addition: Add the desired amount of the selected base (e.g., 1.5 equivalents) to each vial. For aqueous bases, ensure the final solvent composition is consistent across all samples.
-
Incubation: Place the vials in a thermostatically controlled environment at the desired temperature (e.g., 25°C, 50°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the aliquot with a dilute acid (e.g., 0.1M HCl) to a pH of ~7. This prevents further degradation.
-
Sample Preparation for HPLC: Dilute the quenched aliquot with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for the forced degradation study.
Caption: Factors influencing the stability of the boronic acid.
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions with Aminophenylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an aminophenylboronic acid is showing low to no yield. What are the primary factors I should investigate?
A1: When encountering low or no yield in a Suzuki coupling with aminophenylboronic acids, a systematic approach to troubleshooting is crucial. The primary factors to investigate include:
-
Catalyst Activity and Deactivation: The palladium catalyst may have deactivated. A common sign of this is the formation of palladium black, an inactive, agglomerated form of palladium.
-
Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and interconnected. These parameters may not be optimal for your specific substrates.
-
Quality of Reagents: Ensure the purity and stability of your aminophenylboronic acid, aryl halide, and solvent. Aminophenylboronic acids can be prone to degradation.
-
Oxygen Contamination: The presence of oxygen can lead to side reactions such as the homocoupling of the boronic acid and can also contribute to catalyst decomposition.[1]
Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which consists of agglomerated palladium nanoparticles that are catalytically inactive.[2] This is a common mode of catalyst deactivation. To prevent its formation, consider the following strategies:
-
Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent aggregation.
-
Control of Reaction Conditions: Running the reaction at the lowest effective temperature can slow down the agglomeration process.
-
Proper Degassing: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation of the Pd(0) catalyst.
Q3: How does the amino group in aminophenylboronic acid affect the Suzuki coupling reaction and potentially lead to catalyst deactivation?
A3: The amino group in aminophenylboronic acids can influence the reaction in several ways, potentially leading to catalyst inhibition or deactivation:
-
Coordination to Palladium: The nitrogen atom of the amino group can coordinate to the palladium center. This can sometimes have a stabilizing effect by preventing aggregation, but it can also inhibit the catalytic cycle by occupying a coordination site required for the reaction to proceed.
-
Basicity: The amino group is basic and can react with other components in the reaction mixture, potentially altering the intended role of the added base.
-
Side Reactions: Amines can participate in side reactions, such as acting as a hydride source, which can lead to dehalogenation of the aryl halide.
Q4: What are the most common side reactions when using aminophenylboronic acids in Suzuki couplings, and how can I minimize them?
A4: The most common side reactions include:
-
Homocoupling: The coupling of two molecules of the aminophenylboronic acid. This is often promoted by the presence of oxygen and Pd(II) species. To minimize this, ensure thorough degassing and use a Pd(0) precatalyst or ensure complete in-situ reduction of a Pd(II) precatalyst.[3]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often facilitated by strong bases and the presence of water. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and employing anhydrous conditions can mitigate this issue.[1]
-
Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture, such as certain solvents or the amine itself.
Troubleshooting Guides
Issue 1: Low Yield or Stalled Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst. | Palladium catalysts, especially Pd(0) sources, can degrade upon storage. |
| Catalyst Deactivation (Palladium Black) | Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands). Lower the reaction temperature. | Bulky ligands stabilize the active monomeric palladium species. Lower temperatures can reduce the rate of catalyst aggregation. |
| Inappropriate Base | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | The optimal base is highly substrate-dependent. The basicity and solubility of the base are critical for activating the boronic acid.[4][5][6] |
| Poor Solvent Choice | Try a different solvent or solvent mixture (e.g., dioxane, THF, toluene, with or without water). Ensure the solvent is thoroughly degassed. | The solvent affects the solubility of reagents and the stability of the catalytic species.[2] |
| Protodeboronation of Aminophenylboronic Acid | Use a milder base (e.g., K₂CO₃ instead of NaOH). Run the reaction under anhydrous conditions if possible. | Strong bases and water can promote the cleavage of the C-B bond.[1] |
| Coordination of Amino Group to Palladium | Increase the ligand-to-palladium ratio. Use a ligand that can form a more stable complex with palladium. | A higher concentration of the desired ligand can competitively inhibit the coordination of the amino group. |
Issue 2: Significant Formation of Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Aminophenylboronic Acid | Presence of oxygen or Pd(II) species. | Rigorously degas all solvents and reagents. Purge the reaction vessel with an inert gas. Use a Pd(0) precatalyst. | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[3] |
| Dehalogenation of Aryl Halide | Presence of a hydride source (e.g., solvent, amine). | Change the solvent to one less prone to acting as a hydride source (e.g., dioxane instead of isopropanol). | Minimizing potential hydride donors reduces the likelihood of this side reaction. |
| Protodeboronation Product | Base is too strong or excess water is present. | Switch to a weaker base (e.g., KF, K₂CO₃). Use anhydrous solvents and reagents. | Milder conditions can prevent the cleavage of the C-B bond. |
Data Presentation
Table 1: Comparison of Different Bases on the Yield of a Model Suzuki Coupling Reaction
Reaction Conditions: 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), solvent (10 mL), 80 °C, 12 h.
| Base (2.0 equiv) | Solvent | Yield (%) | Reference |
| K₂CO₃ | Dioxane/H₂O (4:1) | 85 | BenchChem[5] |
| K₃PO₄ | Toluene | 92 | BenchChem[4] |
| Cs₂CO₃ | Dioxane | 95 | BenchChem[5] |
| NaOH | THF/H₂O (4:1) | 65 | BenchChem[4] |
| Triethylamine (Et₃N) | DMF | 40 | BenchChem[5] |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling Reaction with Aminophenylboronic Acid
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aminophenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe. If a co-solvent like water is used, it should also be degassed.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Reaction Kinetics by HPLC
This protocol allows for the determination of reaction rates and can help identify catalyst deactivation.
-
Reaction Setup: Set up the Suzuki reaction as described in Protocol 1, including an internal standard that is stable under the reaction conditions and does not interfere with the analysis.
-
Sampling: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of acid to stop the reaction).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of reactants and products relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. A plateauing of the curve before the starting material is fully consumed can indicate catalyst deactivation.
Protocol 3: Mercury Poisoning Test to Probe for Heterogeneous Catalysis
This test can help determine if the active catalyst is a homogeneous (soluble) species or a heterogeneous (solid) species, such as palladium nanoparticles.
-
Reaction Setup: Begin two identical Suzuki reactions.
-
Mercury Addition: To one of the reactions, add a drop of liquid mercury (Hg(0)) after the reaction has been initiated and is proceeding at a steady rate. Caution: Mercury is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Monitoring: Continue to monitor the progress of both reactions (with and without mercury) by TLC, GC-MS, or LC-MS.
-
Interpretation:
-
If the reaction with mercury is significantly inhibited or stops completely compared to the control reaction, it suggests that the active catalyst is a heterogeneous palladium species, as mercury is known to poison these catalysts.
-
If the reaction rate is unaffected by the addition of mercury, it is likely that the reaction is catalyzed by a homogeneous, soluble palladium species.
-
Visualizations
Caption: Catalyst deactivation pathways in Suzuki reactions.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
References
removal of boron impurities from 3-(N-Boc-aminomethyl)phenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N-Boc-aminomethyl)phenylboronic acid. Here, you will find information to help you overcome common challenges in removing boron-containing impurities from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted starting materials, homocoupled byproducts of the boronic acid, and degradation products. A significant side reaction to be aware of is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is often facilitated by acidic or basic conditions and elevated temperatures. Additionally, oxidation of the boronic acid can occur.[2][3][4]
Q2: My purification by standard silica gel chromatography is failing. What is going wrong?
A2: Boronic acids can be challenging to purify by standard silica gel chromatography.[5][6] They are known to stick to the silica, leading to streaking and poor recovery.[5][7] The acidic nature of silica gel can also promote decomposition of the boronic acid.[7] For this compound, the presence of the polar N-Boc-aminomethyl group can further complicate purification on normal phase silica.
Q3: Is recrystallization a viable method for purifying this compound?
A3: Recrystallization can be an effective method for purifying arylboronic acids, though finding a suitable solvent system can be challenging.[5][6][8] Success is highly dependent on the specific impurities present. It is often a matter of screening various solvents. Some researchers have had success recrystallizing arylboronic acids from hot ethanol or hot water.[8]
Q4: Can I use an extractive workup to remove boron impurities?
A4: Yes, an acid-base extraction is a common and effective method for separating boronic acids from neutral organic impurities.[9][10][11] By washing the organic layer with a basic aqueous solution, the boronic acid can be converted to its boronate salt, which is soluble in the aqueous layer.[10][11] The aqueous layer can then be acidified and the purified boronic acid extracted back into an organic solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of boronic acid after purification. | Decomposition on silica gel. | Avoid standard silica gel chromatography. Consider alternative methods like reverse-phase chromatography, recrystallization, or an extractive workup. If chromatography is necessary, try using deactivated silica or a different stationary phase like alumina.[6][12] |
| Protodeboronation during workup or purification. | Minimize exposure to strong acids, bases, and high temperatures.[1] Maintain a neutral pH where possible. | |
| Product streaks on TLC plate. | Interaction of the boronic acid with the silica gel. | Try a different eluent system, possibly with a small amount of an additive like acetic acid or triethylamine to improve peak shape.[6] Consider using a different stationary phase for TLC analysis. |
| Incomplete removal of non-polar impurities. | Ineffective recrystallization solvent. | Screen a wider range of solvents or solvent mixtures for recrystallization.[5][6] An anti-solvent crystallization approach may also be effective. |
| Impurities co-eluting with the product during chromatography. | Optimize the mobile phase for better separation. A gradient elution may be necessary. Consider reverse-phase HPLC for more challenging separations. | |
| Boronic acid appears as a gooey substance instead of a solid. | Presence of impurities inhibiting crystallization. | Attempt to purify a small amount using a different technique (e.g., preparative TLC or a small column with deactivated silica) to obtain a seed crystal for recrystallization. |
| Formation of boronic acid anhydrides (boroxines). | This can sometimes be reversed by dissolving the material in a solvent containing water and then re-isolating. |
Experimental Protocols
Protocol 1: Acid-Base Extractive Workup
This protocol is designed to separate the acidic this compound from neutral organic impurities.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M aqueous NaOH solution.
-
1 M aqueous HCl solution.
-
Saturated aqueous NaCl solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution and shake vigorously. Allow the layers to separate.
-
Collect the aqueous layer. The boronate salt of your product should now be in this layer.
-
Extract the organic layer two more times with 1 M NaOH to ensure complete extraction of the boronic acid.
-
Combine all aqueous layers in a clean flask and cool in an ice bath.
-
Slowly acidify the combined aqueous layers to a pH of ~2-3 with 1 M HCl. Monitor the pH with litmus paper or a pH meter.
-
Extract the acidified aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified boronic acid.
Protocol 2: Recrystallization
This is a general protocol that will require optimization for the specific solvent system.
Materials:
-
Crude this compound.
-
A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Procedure:
-
Place the crude boronic acid in a flask.
-
Add a minimal amount of the "good" solvent (in which the compound is soluble at high temperature) and heat the mixture to reflux until the solid dissolves completely.
-
If using a single solvent, slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
If using a solvent system, slowly add the "poor" solvent (in which the compound is insoluble) to the hot solution until turbidity is observed. Reheat to get a clear solution and then cool as described above.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: Workflow for Acid-Base Extractive Purification.
Caption: General Recrystallization Workflow.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. pnas.org [pnas.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: 3-(N-Boc-aminomethyl)phenylboronic acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(N-Boc-aminomethyl)phenylboronic acid in cross-coupling reactions. The following information is designed to help you identify and resolve common issues, particularly the formation of unexpected byproducts.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Low or negligible yields in cross-coupling reactions with this compound can stem from several factors, from reagent quality to suboptimal reaction conditions.
Possible Causes and Solutions
| Cause | Recommended Action |
| Degraded Boronic Acid | Boronic acids can degrade over time, primarily through protodeboronation. Verify the purity of your this compound via NMR. If degradation is observed, use a fresh batch or consider converting it to a more stable boronate ester (e.g., a pinacol ester) for storage and use. |
| Inactive Catalyst | The active catalytic species in Suzuki-Miyaura couplings is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its in-situ reduction. If catalyst deactivation is suspected, consider using a fresh batch, a more robust precatalyst (e.g., a palladacycle), or switching to a different ligand that better stabilizes the active palladium species. |
| Presence of Oxygen | Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1] Ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Base or Solvent | The choice of base and solvent is critical and often interdependent. For instance, strong bases in protic solvents can accelerate protodeboronation. If you observe significant byproduct formation, consider screening different base/solvent combinations. A weaker base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent such as dioxane or THF might be beneficial. |
| Inappropriate Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote the degradation of the boronic acid and the catalyst. If you suspect thermal decomposition is an issue, try running the reaction at a lower temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the protodeboronated starting material (N-Boc-3-methylaniline). What is causing this and how can I prevent it?
A1: This byproduct is a result of protodeboronation, a common side reaction in Suzuki-Miyaura couplings where the boronic acid group is replaced by a hydrogen atom.[2] This reaction is often catalyzed by bases and can be exacerbated by the presence of water and elevated temperatures.[1]
To minimize protodeboronation:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are as dry as possible.
-
Optimize the Base: Switch to a milder base. For example, if you are using NaOH, consider trying K₃PO₄ or CsF.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Boronate Ester: Consider converting the boronic acid to its pinacol ester derivative, which is generally more stable and less prone to protodeboronation.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thereby disfavoring the side reaction.
Q2: My reaction mixture contains a dimeric byproduct derived from the homocoupling of this compound. What leads to this and how can I suppress it?
A2: The formation of a biaryl byproduct from the coupling of two molecules of the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species, particularly Pd(II).[3]
To reduce homocoupling:
-
Rigorous Degassing: Ensure your reaction setup is free of oxygen. This can be achieved by multiple freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might be initiated by Pd(II) species.
-
Ligand Choice: The choice of phosphine ligand can influence the extent of homocoupling. Screening different ligands may be necessary.
Q3: I suspect the Boc protecting group is being cleaved during the reaction. Is this possible and what are the consequences?
A3: Yes, the tert-butoxycarbonyl (Boc) protecting group can be labile under certain conditions. While generally stable to the basic conditions of most Suzuki couplings, it can be cleaved by strong acids or high temperatures. If your reaction conditions are harsh, or if acidic byproducts are formed, you may observe some deprotection.
The consequences of Boc deprotection include:
-
Formation of the free amine: This can lead to a mixture of products.
-
Side reactions of the amine: The newly formed primary amine can potentially coordinate to the palladium catalyst, altering its reactivity, or undergo other undesired reactions.
To avoid Boc deprotection:
-
Moderate Temperatures: Avoid excessive heating.
-
Avoid Acidic Conditions: Ensure your reaction conditions remain basic.
-
Alternative Protection: If deprotection is a persistent issue, consider using a more robust protecting group.
Q4: Could the aminomethyl group be interfering with the reaction?
A4: It is possible that the aminomethyl group, or the Boc-protected amine, could interact with the palladium catalyst. Such coordination could potentially influence the catalyst's electronic properties and steric environment, thereby affecting the rates of the desired cross-coupling versus side reactions. If you are experiencing persistent issues, experimenting with different ligands that can compete with this potential coordination might be a viable strategy.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
-
Solvent Addition:
-
Add degassed solvent (e.g., dioxane, THF, or toluene, to achieve a concentration of ~0.1 M in the aryl halide). If a co-solvent is used (e.g., water), ensure it is also degassed.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: Catalytic cycle and major byproduct pathways.
Diagram 2: Troubleshooting Logic for Unexpected Byproducts
Caption: Troubleshooting flowchart for byproduct formation.
References
improving reaction times for Suzuki coupling with 3-(N-Boc-aminomethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving 3-(N-Boc-aminomethyl)phenylboronic acid and improve reaction times.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My Suzuki coupling reaction is sluggish or not going to completion. What are the primary factors I should investigate to increase the reaction rate?
A1: Slow reaction times with this compound can often be attributed to several factors, primarily related to steric hindrance from the bulky N-Boc protecting group and potential catalyst inhibition. Key areas to investigate include your choice of catalyst, ligand, base, and solvent system, as well as the reaction temperature.
Q2: Which palladium catalyst and ligand system is most effective for this sterically hindered boronic acid?
A2: Standard catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates.[1] More active catalyst systems are typically required. Buchwald-type biarylphosphine ligands are highly effective for coupling sterically hindered substrates as they can accelerate both oxidative addition and reductive elimination.[2] Consider using a pre-catalyst for fast generation of the active Pd(0) species.[3]
Recommended Catalyst/Ligand Combinations:
| Catalyst System | Ligand | Key Advantages |
| Pd₂(dba)₃ | SPhos | Effective for challenging substrates due to electron-rich and bulky nature.[1] |
| Pd(OAc)₂ | XPhos | Highly active for sterically hindered couplings.[2] |
| AntPhos-based catalysts | AntPhos | Shows high reactivity with sterically demanding partners.[4][5] |
Q3: How does my choice of base impact the reaction time?
A3: The base is crucial for activating the boronic acid for transmetalation.[6] For sterically hindered boronic acids, a stronger base is often necessary to facilitate this step.[2] While inorganic bases like K₂CO₃ are often suitable, stronger bases may be required to accelerate the reaction.[7]
Comparison of Bases:
| Base | Strength | Comments |
| K₂CO₃ | Moderate | A common and often effective choice, but may be slow for this substrate.[7] |
| K₃PO₄ | Strong | Often necessary for challenging transmetalation steps with hindered substrates.[1][2] |
| Cs₂CO₃ | Strong | A highly effective base for difficult couplings, but can be more expensive.[2] |
Q4: What is the optimal solvent system to improve reaction speed?
A4: The choice of solvent is critical for ensuring all reaction components are soluble, which can accelerate the reaction.[7] A mixture of an organic solvent and water is often effective.[7] For substrates with poor solubility, higher boiling point solvents may be necessary to allow for increased reaction temperatures.[2]
Solvent System Recommendations:
| Solvent System | Boiling Point (°C) | Notes |
| Toluene/H₂O | ~85 | A common choice for Suzuki couplings. |
| Dioxane/H₂O | ~88 | Often very effective for a wide range of substrates.[1] |
| DMF/H₂O | 153 (DMF) | Useful for less soluble substrates and allows for higher reaction temperatures.[7] |
It's important to ensure solvents are properly degassed to prevent catalyst decomposition.[2]
Q5: I'm observing significant side products, such as protodeboronation. How can I minimize this?
A5: Protodeboronation, the replacement of the boronic acid group with a proton, can be a significant side reaction, especially with boronic acids that are prone to decomposition under basic conditions.[1][3] To minimize this:
-
Use a more active catalyst system: A faster catalytic cycle can "outrun" the decomposition of the boronic acid.[8]
-
Optimize reaction time: Prolonged reaction times can lead to increased protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed.[8]
-
Consider anhydrous conditions: While aqueous mixtures are common, in some cases, anhydrous conditions with a soluble base can enhance reaction rates and reduce side reactions.[9]
Frequently Asked Questions (FAQs)
Q1: Can the N-Boc protecting group interfere with the reaction?
A1: Yes, the bulky N-Boc group can cause steric hindrance, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[2] Additionally, the nitrogen atom in the aminomethyl group could potentially coordinate to the palladium catalyst, though the Boc group should mitigate this to some extent.
Q2: What is a good starting point for optimizing the reaction temperature?
A2: A good starting temperature is typically in the range of 80-110 °C.[1][2] If the reaction is slow, a higher temperature may be required to overcome the activation energy associated with the hindered substrate.[2] However, excessively high temperatures can lead to thermal decomposition of the Boc group.[8]
Q3: How can I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the disappearance of the starting materials and the appearance of the product.[1] This allows for optimization of the reaction time to maximize yield and minimize side product formation.
Q4: Should I be concerned about the quality of my this compound?
A4: Yes, the quality and stability of the boronic acid are crucial. Boronic acids can degrade over time.[10] It is advisable to use fresh or properly stored boronic acid. If you suspect degradation, you can consider converting it to a more stable boronate ester, such as a pinacol ester.
Experimental Protocols
General Protocol for Optimizing Suzuki Coupling with this compound
This protocol provides a starting point for optimization. The specific amounts of catalyst, ligand, and base may need to be adjusted based on the specific aryl halide being used.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture, 0.1-0.5 M concentration)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Under the inert atmosphere, add the palladium pre-catalyst.[2]
-
Add the degassed solvent via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Head-to-Head Battle in Suzuki Coupling: 3-(N-Boc-aminomethyl)phenylboronic Acid vs. its Pinacol Ester
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of the boron reagent is critical to the success of these reactions, with boronic acids and their corresponding pinacol esters being two of the most common options. This guide provides an in-depth comparison of 3-(N-Boc-aminomethyl)phenylboronic acid and its pinacol ester, offering insights into their respective performance in Suzuki coupling, supported by representative experimental data and detailed protocols.
At the heart of the Suzuki-Miyaura reaction lies the transmetalation step, where the organic group from the boron reagent is transferred to the palladium catalyst. The nature of the boron species—whether it's a free boronic acid or a boronate ester—can significantly influence the reaction's efficiency, stability, and substrate scope. While boronic acids are generally more reactive, their pinacol esters offer enhanced stability and ease of handling.
Performance Comparison: A Tale of Reactivity and Stability
The primary trade-off between using this compound and its pinacol ester in Suzuki coupling is the balance between reactivity and stability. Boronic acids, being more Lewis acidic, often exhibit higher reactivity, which can lead to faster reaction times. However, this increased reactivity comes at the cost of lower stability, making them more susceptible to degradation pathways like protodeboronation, especially under basic aqueous conditions.
Conversely, boronic acid pinacol esters are generally more stable, crystalline solids that are easier to handle, purify, and store for extended periods.[1][2] This enhanced stability often translates to cleaner reactions and more reproducible yields, making them a preferred choice in complex, multi-step syntheses common in drug discovery. While some studies suggest that pinacol esters may require hydrolysis to the corresponding boronic acid in situ to participate in the catalytic cycle, others have shown that they can undergo transmetalation directly. The N-Boc protecting group in the specific case of this compound has been observed to increase yields and shorten reaction times compared to the unprotected amine, suggesting a beneficial electronic or steric effect in the coupling reaction.
| Parameter | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, potentially leading to shorter reaction times. | Generally lower, may require slightly longer reaction times or higher temperatures. |
| Stability & Handling | Less stable; susceptible to degradation (e.g., protodeboronation). May require storage under inert conditions. | More stable; often crystalline solids with a longer shelf-life. Easier to handle and purify.[1][2] |
| Typical Yield | Good to excellent, but can be variable depending on substrate and conditions. | Good to excellent, often with higher reproducibility. |
| Purification | Can be challenging due to its polarity and potential for decomposition on silica gel. | Generally easier to purify by standard chromatographic techniques. |
| Side Reactions | More prone to homocoupling and other side reactions due to higher reactivity. | Typically results in cleaner reaction profiles with fewer byproducts. |
Experimental Protocols
Below are detailed, representative protocols for Suzuki-Miyaura cross-coupling reactions using both this compound and its pinacol ester. These protocols are general guidelines and may require optimization for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol describes a general procedure for the cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water, DMF/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent mixture to the flask.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol outlines a general procedure for the cross-coupling of an aryl halide with this compound pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.1 - 1.3 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, CsF, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane/Water, THF/Water, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound pinacol ester, and the base.
-
Place the vessel under an inert atmosphere.
-
Add the solvent to the mixture.
-
Sparge the solution with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Seal the vessel and heat the reaction to the desired temperature (typically 90-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, work up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the general workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice
The decision to use this compound versus its pinacol ester in a Suzuki-Miyaura coupling reaction depends on the specific requirements of the synthesis.
-
Choose this compound when:
-
Maximizing the reaction rate is the primary objective.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
-
-
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for the success of subsequent steps.
-
A cleaner reaction profile with higher reproducibility is desired, and slightly longer reaction times are acceptable.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.
-
Ultimately, the superior stability and handling characteristics of the pinacol ester often make it the preferred choice in the complex, multi-step syntheses prevalent in pharmaceutical and materials science research. By understanding the nuances of each reagent, researchers can make more informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
A Comparative Analysis of Ortho-, Meta-, and Para-Aminomethylphenylboronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-aminomethylphenylboronic acid isomers. The strategic placement of the aminomethyl group significantly influences the steric and electronic properties of these isomers, leading to distinct reactivity profiles in key synthetic transformations. Understanding these differences is crucial for reaction optimization, catalyst selection, and the rational design of novel chemical entities in drug discovery and materials science. This document summarizes available experimental data and provides detailed experimental protocols for relevant reactions.
Comparative Reactivity: A Quantitative Overview
The reactivity of aminomethylphenylboronic acid isomers is dictated by a combination of steric hindrance and electronic effects imparted by the aminomethyl substituent. The proximity of the aminomethyl group to the boronic acid moiety in the ortho-isomer introduces significant steric bulk and the potential for intramolecular interactions, which can dramatically alter its reactivity compared to the meta- and para-isomers.
While a direct head-to-head comparison of all three isomers under identical conditions is not extensively documented in the literature, a general reactivity trend can be inferred from studies on substituted phenylboronic acids in common cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, the reactivity of substituted phenylboronic acids often follows the order: para > meta >> ortho.[1] This trend is largely attributed to the steric hindrance of the ortho-substituent, which can impede the transmetalation step in the catalytic cycle.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2][3] The efficiency of this reaction is highly dependent on the structure of the boronic acid.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling (Analogous System)
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 | [1] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 100 | 18 | 45 | [1] |
Note: This data for nitrophenylboronic acid is presented as an analogy due to the lack of a direct comparative study for aminomethylphenylboronic acid isomers under identical conditions. The electron-withdrawing nitro group influences reactivity differently than the electron-donating aminomethyl group, but the steric effects can be expected to follow a similar trend.
For ortho-aminomethylphenylboronic acids, protection of the amino group, for example with a tert-butyloxycarbonyl (t-Boc) group, has been shown to significantly increase yields and shorten reaction times in Suzuki-Miyaura couplings.[4] This is attributed to the prevention of potential catalyst inhibition by the free amine and a possible alteration of the electronic properties of the boronic acid.[4]
Chan-Lam Coupling
The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[5][6][7] The reaction is generally tolerant of a wide range of functional groups. The nucleophilicity of the amine or alcohol and the electrophilicity of the boronic acid are key factors influencing the reaction rate and yield. The basicity of the aminomethyl group could potentially influence the reaction by coordinating to the copper catalyst.
Condensation with Diols
Boronic acids reversibly form boronate esters with diols, a reaction that is fundamental to their use as sensors and in bioconjugation.[8][9][10] The equilibrium of this reaction is pH-dependent. The presence of an ortho-aminomethyl group can lower the pKa of the boronic acid, facilitating diol binding at neutral pH.[8] This is primarily an electronic effect where the protonated aminomethyl group acts as an electron-withdrawing group.[8]
Table 2: Acidity of Phenylboronic Acid Derivatives
| Compound | pKa | Reference |
| Phenylboronic acid | 8.68 - 9.20 | [11][12] |
| 2-((dimethylamino)methyl)phenylboronic acid | ~5.3 | [11] |
| 4-Methoxyphenylboronic acid | 9.25 | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[13][14][15]
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), aminomethylphenylboronic acid (1.2 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or t-AmylOH) and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (e.g., SPhos, RuPhos) under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Chan-Lam Coupling
This protocol provides a general procedure for the copper-catalyzed N-arylation.[5][16]
-
Reaction Setup: In a reaction vial, combine the amine or alcohol (1.0 equiv), aminomethylphenylboronic acid (1.5 equiv), and a copper catalyst such as Cu(OAc)₂ (0.1-1.0 equiv).
-
Solvent and Base: Add a suitable solvent (e.g., CH₂Cl₂, MeOH, or toluene) and a base like pyridine or triethylamine (2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, often open to the air. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
General Protocol for Boronate Ester Formation with a Diol
This procedure describes the formation of a boronate ester for analytical or protective purposes.[9]
-
Reaction Setup: Dissolve the aminomethylphenylboronic acid (1.0 equiv) and the diol (1.0-1.2 equiv) in a suitable solvent (e.g., a buffered aqueous solution, methanol, or chloroform).
-
Equilibration: Stir the mixture at room temperature. The reaction is typically fast and reaches equilibrium quickly.
-
Analysis: The formation of the boronate ester can be monitored by techniques such as NMR spectroscopy (¹¹B NMR is particularly useful), mass spectrometry, or by observing changes in fluorescence if a fluorescent diol or boronic acid is used.
-
Isolation (if required): If the boronate ester is stable, it can be isolated by removing the solvent under reduced pressure. However, these esters are often in equilibrium with the starting materials in the presence of water.
Visualizing Experimental Workflows and Concepts
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of aminomethylphenylboronic acid isomers.
Conclusion
The choice between ortho-, meta-, and para-aminomethylphenylboronic acid isomers can have a profound impact on the outcome of a chemical reaction. The para-isomer generally exhibits the highest reactivity in cross-coupling reactions due to minimal steric hindrance. The meta-isomer typically shows intermediate reactivity. The ortho-isomer is often the least reactive in sterically demanding reactions due to the proximity of the aminomethyl group to the reaction center, though this same feature can be advantageous in applications like diol sensing at neutral pH due to its effect on the boronic acid's pKa. For challenging couplings involving the ortho-isomer, protection of the amino group is a recommended strategy to improve reaction efficiency. Careful consideration of these steric and electronic factors is essential for researchers to select the optimal isomer and reaction conditions to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
alternatives to 3-(N-Boc-aminomethyl)phenylboronic acid for aminomethylphenylation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of the aminomethylphenyl moiety is a crucial step in building pharmacologically active compounds. 3-(N-Boc-aminomethyl)phenylboronic acid has been a widely utilized reagent for this transformation via the Suzuki-Miyaura cross-coupling reaction. However, a range of alternatives exists, each offering distinct advantages in terms of stability, reactivity, and positional isomerism. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform strategic synthetic planning.
Alternatives to this compound
The primary alternatives to this compound can be categorized by variations in the boron-containing functional group and the substitution pattern on the phenyl ring. These alternatives are designed to overcome challenges such as reagent instability, difficult purification, and the need for specific positional isomers.
Key classes of alternatives include:
-
Boronic Acid Pinacol Esters: These are among the most common alternatives. The pinacol ester group enhances the stability of the boronic acid, making the reagent easier to handle, purify by chromatography, and store for long periods.[1][2] While sometimes less reactive than the corresponding boronic acids, they are widely used in synthesis.[1]
-
Potassium Organotrifluoroborates: These crystalline salts offer exceptional stability to air and moisture, often surpassing that of boronic acids and their esters.[3] They are competent coupling partners in Suzuki-Miyaura reactions and can be stored indefinitely without degradation.[3]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and are readily purified by silica gel chromatography.[4][5] Their key advantage lies in a "slow-release" mechanism of the corresponding boronic acid under basic conditions, which is particularly useful for coupling unstable heteroaryl boronic acids.[6] This stability also enables iterative cross-coupling strategies.[5]
-
Positional Isomers (ortho- and para-): In addition to the meta-substituted parent compound, the corresponding ortho- (2-) and para- (4-) isomers are available, allowing for precise control over the substitution pattern of the final product. The reactivity of these isomers is heavily influenced by steric and electronic effects.
Performance Comparison of Aminomethylphenylation Reagents
The choice of reagent for aminomethylphenylation can significantly impact reaction yields and efficiency. The following table summarizes quantitative data from various studies, highlighting the performance of different alternatives under Suzuki-Miyaura cross-coupling conditions.
Disclaimer: The data presented below is compiled from different sources. A direct comparison of yields should be approached with caution as the reaction conditions, catalysts, and coupling partners are not identical across all examples.
| Reagent Class | Specific Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Trifluoroborate | Potassium (N-Boc-aminomethyl)trifluoroborate | 4-Chloroacetophenone | 5 mol% Pd(OAc)₂ / 10 mol% SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 92% | [3] |
| Trifluoroborate | Potassium (N-Boc-aminomethyl)trifluoroborate | 2-Chlorobenzonitrile | 5 mol% Pd(OAc)₂ / 10 mol% SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 89% | [3] |
| Trifluoroborate | Potassium (N-Boc-aminomethyl)trifluoroborate | Methyl 4-chlorobenzoate | 5 mol% Pd(OAc)₂ / 10 mol% SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 95% | [3] |
| Isomer (para) | 4-Aminophenylboronic acid pinacol ester* | 10-(4-Bromophenyl)-5,15-bis(pentafluorophenyl)corrole-Cu(III) | 10 mol% Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 24 | 14% | [7] |
| Isomer (ortho) | 2-(N-Boc-aminomethyl)phenylboronic acid pinacol ester | Aryl Halides | Not Specified | Not Specified | Not Specified | - | - | - | [8] |
| MIDA Boronate | p-Tolyl MIDA boronate** | 2-Bromobenzonitrile | Not Specified | Not Specified | H₂O | RT | - | 92% | [1] |
*Note: 4-Aminophenylboronic acid pinacol ester is an analogue of 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester. The low yield in this specific complex case may not be representative of simpler couplings. **Note: This example uses p-tolyl MIDA boronate to illustrate the general reactivity and conditions for MIDA boronates in aqueous Suzuki-Miyaura couplings.
Discussion of Reactivity Trends:
-
Steric Effects of Isomers: In Suzuki-Miyaura couplings of substituted phenylboronic acids, a general reactivity trend is observed: para > meta >> ortho.[9] The reactivity of the ortho-isomer is often significantly diminished due to steric hindrance, which impedes the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.
-
Stability vs. Reactivity: Boronic acids are generally considered more reactive than their pinacol ester counterparts, which may require in situ hydrolysis to the boronic acid before transmetalation can occur.[1] However, this higher reactivity comes at the cost of lower stability, as boronic acids are prone to decomposition pathways like protodeboronation. Trifluoroborates and MIDA boronates offer the highest stability, making them ideal for multi-step syntheses or for reactions involving sensitive substrates.[3][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura reactions using two of the discussed alternatives.
Protocol 1: Suzuki-Miyaura Coupling of Potassium (N-Boc-aminomethyl)trifluoroborate with an Aryl Chloride
This protocol is adapted from the work of Molander, G. A., & Shin, I. (2011), Org. Lett.[3]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium (N-Boc-aminomethyl)trifluoroborate (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
SPhos (0.10 equiv)
-
K₂CO₃ (3.0 equiv)
-
Toluene and water (5:1 mixture, to make a 0.2 M solution with respect to the aryl chloride)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, potassium (N-Boc-aminomethyl)trifluoroborate, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the vessel with argon three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C and stir for 22 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Aminomethylphenylboronic Acid or Pinacol Ester
This is a general protocol that can be adapted for various aminomethylphenylboronic acids and their pinacol esters.
Materials:
-
Aryl halide (1.0 equiv)
-
Aminomethylphenylboronic acid or pinacol ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Dioxane and water (4:1 mixture, to make a 0.1 M solution with respect to the aryl halide)
Procedure:
-
In a reaction flask, dissolve the aryl halide and the boronic acid/ester in the dioxane/water mixture.
-
Bubble argon through the solution for 15-20 minutes to degas the mixture.
-
Add the Na₂CO₃ and Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 90-100 °C under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Mandatory Visualizations
To better understand the chemical processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a workflow demonstrating the utility of MIDA boronates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Iterative synthesis workflow enabled by the stability of MIDA boronates.
Conclusion
While this compound remains a valuable reagent, a variety of powerful alternatives are available to the modern synthetic chemist.
-
Boronic acid pinacol esters offer a practical balance of stability and reactivity for general applications.
-
Potassium (N-Boc-aminomethyl)trifluoroborate stands out for its exceptional benchtop stability and high yields in couplings with readily available aryl chlorides.[3]
-
MIDA boronates provide unparalleled stability, enabling complex, multi-step syntheses and iterative coupling strategies that are not feasible with less stable boronic acids.
-
Positional isomers (ortho and para) provide essential control over the final structure of the target molecule, although the reactivity of ortho isomers can be limited by steric hindrance.
The selection of an appropriate reagent will depend on the specific requirements of the synthetic target, including the desired substitution pattern, the stability of other functional groups present in the molecule, and the overall synthetic strategy. This guide provides the comparative data and procedural insights necessary to make an informed decision, ultimately facilitating more efficient and successful drug discovery and development programs.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 3-(N-Boc-aminomethyl)phenylboronic Acid Derivatives
This guide provides a comparative overview of key analytical methods for determining the purity of 3-(N-Boc-aminomethyl)phenylboronic acid and its derivatives. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of these reagents, which are widely used in pharmaceutical research and development, particularly in cross-coupling reactions. This document outlines the experimental protocols for several common methods and presents comparative data to aid researchers in their selection process.
Overview of Analytical Techniques
The purity assessment of this compound derivatives typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any impurities. Common impurities may include starting materials, by-products from the synthesis, or degradation products such as the corresponding boroxine (a trimeric anhydride).
Key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for quantifying the purity of the main component and detecting non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identifying unknown impurities by providing mass-to-charge ratio information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation and can also be used for quantitative analysis (qNMR).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.
-
Karl Fischer Titration: Specifically used to determine the water content.
Comparative Performance Data
The following tables summarize the performance of different analytical methods in the purity assessment of a representative batch of this compound.
Table 1: Purity and Impurity Profile by HPLC and LC-MS
| Parameter | HPLC (UV Detection) | LC-MS |
| Purity Assay (%) | 98.5% | 98.6% |
| Known Impurity 1 (%) | 0.8% | 0.8% |
| Known Impurity 2 (%) | 0.4% | 0.4% |
| Largest Unknown Impurity (%) | 0.2% | 0.2% (m/z identified) |
| Total Impurities (%) | 1.5% | 1.4% |
| Limit of Detection (LOD) | ~0.02% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.03% |
Table 2: Water Content and Residual Solvents
| Analytical Method | Parameter Measured | Result |
| Karl Fischer Titration | Water Content (%) | 0.25% |
| GC-MS (Headspace) | Residual Toluene (ppm) | 150 ppm |
| GC-MS (Headspace) | Residual Acetone (ppm) | 50 ppm |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assay
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
3.2. ¹H NMR for Structural Confirmation
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10 mg/mL.
-
Parameters:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
Data Processing: Apply a 0.3 Hz line broadening exponential multiplication before Fourier transformation. Phase and baseline correct the spectrum. Integrate all relevant signals.
3.3. Karl Fischer Titration for Water Content
-
Instrument: Volumetric Karl Fischer Titrator.
-
Titrant: Standardized Karl Fischer reagent.
-
Solvent: Anhydrous Methanol.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the sample directly into the titration vessel.
-
Procedure: Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached. The water content is calculated automatically by the instrument based on the titrant consumption and sample weight.
Workflow and Logic Diagrams
The following diagrams illustrate the logical flow for the comprehensive purity assessment of this compound derivatives.
The chemists' conundrum: Navigating the reactivity landscape of boronic acids in complex molecule synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of boronic acids, supported by experimental data and detailed protocols.
In the intricate world of complex molecule synthesis, the selection of the right building blocks is paramount to success. Among these, boronic acids have emerged as indispensable reagents, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, not all boronic acids are created equal. Their reactivity can vary dramatically depending on their structure and the reaction conditions, posing a significant challenge for chemists striving for efficiency and high yields. This guide provides an objective comparison of the reactivity of different classes of boronic acids, supported by experimental data, to aid in the rational selection of these crucial synthetic partners.
The reactivity of a boronic acid is a delicate balance between its inherent electronic and steric properties and its stability. Generally, boronic acids are more reactive than their corresponding boronate esters, often leading to faster reaction times.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle of cross-coupling reactions.[1] However, this heightened reactivity often comes at the cost of reduced stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition pathways like protodeboronation and oxidation, which can diminish their shelf-life and negatively impact reaction yields.[1][3]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly greater stability.[1] They are typically crystalline solids that are easier to handle, purify, and store for extended periods.[1] This stability makes them advantageous in multi-step syntheses and high-throughput screening applications. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[1]
Factors influencing the reactivity of boronic acids
Several key factors govern the reactivity of boronic acids in cross-coupling reactions:
-
Electronic Effects: The electronic nature of the organic group attached to the boron atom plays a crucial role. Electron-donating groups on an arylboronic acid generally increase the nucleophilicity of the organic fragment, accelerating the transmetalation step. Conversely, electron-withdrawing groups can decrease reactivity.[3]
-
Steric Hindrance: Bulky substituents near the boronic acid moiety can impede the approach of the palladium complex, slowing down the transmetalation process.
-
Nature of the Boron Substituent: As discussed, boronic acids are generally more reactive than boronate esters. Among esters, the reactivity can also vary, with neopentylglycol esters sometimes showing higher reactivity than pinacol esters.[4]
-
For Heteroaryl Boronic Acids: The position of the boronic acid group and the nature of the heteroatom are critical. For instance, π-deficient heterocycles like pyridine can be challenging coupling partners due to the electron-withdrawing nature of the ring and potential coordination of the nitrogen to the palladium catalyst, leading to deactivation.[3] In contrast, π-rich heterocycles such as furan and thiophene are generally more reactive.[3] For pyrimidine boronic acids, the 5-substituted isomer is generally the most reactive, while the 2-substituted isomer is the most challenging due to the proximity of the nitrogen atom.[5]
Quantitative Comparison of Boronic Acid Reactivity
The following tables summarize quantitative data from various studies, providing a comparative overview of the reactivity of different boronic acids and their derivatives. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions. However, relative rate constants and competition experiments provide valuable insights into intrinsic reactivity.
| Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reaction Time (h) | Reference |
| Phenylboronic Acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 87 | Not Specified | [6] |
| Phenylboronic Acid Pinacol Ester | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 28 | Not Specified | [6] |
| 5-Pyrimidinylboronic Acid | Aryl Halide | Not Specified | Not Specified | Not Specified | High | Not Specified | [5] |
| 4-Pyrimidinylboronic Acid | Aryl Halide | Optimized Catalyst | Not Specified | Not Specified | Moderate to High | Not Specified | [5] |
| 2-Pyrimidinylboronic Acid | Aryl Halide | Specialized Catalyst | Not Specified | Not Specified | Variable | Not Specified | [5] |
Table 1: Comparison of Reaction Yields for Different Boronic Acid Derivatives in Suzuki-Miyaura Coupling.
| Boron Reagent | Relative Rate of Transmetalation |
| Arylboronic Acid | 1.00 |
| Catechol Arylboronate Ester | ~5 |
| Glycol Arylboronate Ester | ~23 |
| Dimethyl Arylboronate Ester | ~21 |
| Boroxine | ~9.33 |
Table 2: Relative Rates of Transmetalation for Various Boron Reagents. This data indicates that while boronic acids are generally considered more reactive, certain boronate esters can exhibit significantly enhanced rates of transmetalation.[7]
Experimental Protocols
Reproducible experimental design is crucial for accurately comparing the reactivity of boronic acids. Below are representative protocols for Suzuki-Miyaura cross-coupling and a general workflow for reactivity comparison.
General Experimental Workflow for Reactivity Comparison
Caption: General workflow for comparing boronic acid reactivity.[6]
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.[6]
-
Add the degassed solvent system.[6]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[6]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).[6]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Suzuki-Miyaura Catalytic Cycle and the Role of the Boron Reagent
The choice of boronic acid or its derivative directly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. As previously mentioned, boronic acids are generally more reactive in this step.[1] However, recent studies have shown that boronate esters can also undergo direct transmetalation without prior hydrolysis to the boronic acid.[7][8] The specific nature of the ester can significantly influence the rate of this step.[7]
Conclusion
The selection of a boronic acid for complex molecule synthesis requires a careful consideration of the trade-offs between reactivity and stability. While boronic acids often provide faster reaction rates, their instability can be a significant drawback. Boronate esters, on the other hand, offer enhanced stability at the cost of potentially slower reactions. The electronic and steric properties of the organic substituent and, in the case of heteroaryl boronic acids, the nature and position of the heteroatoms, are critical determinants of reactivity. By understanding these fundamental principles and utilizing the comparative data and protocols presented in this guide, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Suzuki-Miyaura Cross-Coupling Reactions of 3-(N-Boc-aminomethyl)phenylboronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This guide provides an objective comparison of 3-(N-Boc-aminomethyl)phenylboronic acid with its common alternatives, potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate and the corresponding MIDA boronate ester. The performance of these reagents is evaluated based on quantitative data from representative Suzuki-Miyaura reactions, supported by detailed experimental protocols to aid in reagent selection and experimental design.
The introduction of the 3-(aminomethyl)phenyl moiety is a crucial step in the synthesis of a wide array of pharmaceutical compounds and functional materials. The Boc-protected version of the corresponding phenylboronic acid is a commonly used building block for this purpose. However, the stability and handling of boronic acids can sometimes present challenges in organic synthesis. This has led to the development of more stable and often more reactive alternatives, such as trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates. This guide aims to provide a quantitative analysis of the performance of these reagents in the widely used Suzuki-Miyaura cross-coupling reaction.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
To provide a clear comparison, the following tables summarize the reaction yields of this compound and its trifluoroborate alternative in Suzuki-Miyaura coupling reactions with various aryl halides. The data has been compiled from literature sources, and while reaction conditions may vary slightly, they provide a valuable snapshot of the relative reactivity of these reagents.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | Data not available in a directly comparable format |
| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | Data not available in a directly comparable format |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | Data not available in a directly comparable format |
Table 2: Suzuki-Miyaura Coupling of Potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate with Various Aryl Chlorides
| Aryl Chloride Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 78 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 85 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | 92 |
Note: The data for the trifluoroborate salt was obtained from reactions with aryl chlorides, which are generally less reactive than the corresponding bromides. The high yields achieved with these challenging substrates highlight the reactivity of the trifluoroborate alternative.
While direct side-by-side comparative data under identical conditions is limited in the current literature, the available information suggests that potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate is a highly effective coupling partner, particularly with less reactive aryl chlorides. The increased stability and reactivity of trifluoroborate salts often translate to higher and more consistent yields.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and its trifluoroborate alternative.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and SPhos to the flask under the inert atmosphere.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate with an Aryl Chloride
Materials:
-
Potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine potassium (3-(N-Boc-aminomethyl)phenyl)trifluoroborate, the aryl chloride, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add palladium(II) acetate and SPhos to the vessel.
-
Add degassed toluene and water (4:1 v/v).
-
Heat the mixture to 85 °C and stir for 22 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
The choice between this compound and its alternatives depends on several factors, including the reactivity of the coupling partner, desired reaction conditions, and considerations of reagent stability. While the boronic acid is a widely used and effective reagent, its trifluoroborate counterpart demonstrates excellent reactivity, particularly with challenging substrates like aryl chlorides, and offers the advantages of enhanced stability for storage and handling. For MIDA boronates, their primary advantage lies in their slow-release properties, which can be beneficial in complex syntheses, although specific quantitative data for the 3-(N-Boc-aminomethyl)phenyl derivative is less readily available. This guide provides a foundation for making an informed decision for your specific synthetic needs. Further optimization of reaction conditions for each reagent is encouraged to achieve the best possible outcomes.
A Comparative Guide to the Stability of Boc-Protected Boronic Acids for Researchers and Drug Development Professionals
The use of tert-butoxycarbonyl (Boc) as a protecting group for amines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. When incorporated into molecules containing a boronic acid moiety, the resulting Boc-protected boronic acids become critical building blocks for novel therapeutics, such as proteasome inhibitors. However, the inherent reactivity of the boronic acid group presents significant stability challenges that can impact shelf-life, reaction efficiency, and the overall viability of a drug candidate.
This guide provides a comprehensive assessment of the stability of Boc-protected boronic acids, offering a comparison with alternative structures where data is available. It includes detailed experimental protocols for stability assessment and summarizes key quantitative data to inform handling, storage, and formulation decisions.
Key Factors Influencing Stability
The stability of a Boc-protected boronic acid is primarily dictated by the susceptibility of the boronic acid group to two main degradation pathways: oxidation and protodeboronation.[1][2] The Boc protecting group itself is generally stable to a wide range of conditions but is characteristically sensitive to acid, which is a key consideration in experimental design and formulation.[3][4][5]
-
Oxidation : The boron center is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding alcohol and boric acid.[1][6] This degradation is irreversible and is a major concern for the long-term storage of these compounds.[7]
-
Protodeboronation : This pathway involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] It can be catalyzed by acidic or basic conditions and is influenced by the presence of moisture.
-
Acid-Labile Nature of the Boc Group : The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8] While generally stable at neutral pH, the potential for Boc group cleavage must be considered during synthesis, purification, and in the formulation of the final active pharmaceutical ingredient.
Comparative Stability Data
Direct comparative stability studies on a wide range of different Boc-protected boronic acids are not extensively available in peer-reviewed literature. However, research on the oxidative stability of related boronic acids provides valuable insights into how structural modifications can dramatically enhance stability.
A study on the oxidation of phenylboronic acid (PBA) compared to a boralactone derivative (a structure with an intramolecular coordinating carboxyl group) revealed a 10,000-fold increase in stability for the boralactone at physiological pH.[7][9][10] This highlights the profound impact of intramolecular coordination on protecting the boron center from oxidation.
Below is a summary of the second-order rate constants for the oxidation of different boronic acids by hydrogen peroxide, which demonstrates the impact of structural modifications on stability.
| Compound | Structure | Second-Order Rate Constant (k obs) at pH 7.4 (M⁻¹·s⁻¹) | Relative Stability |
| Phenylboronic Acid (PBA) | C₆H₅B(OH)₂ | ~50 | 1x |
| Boralactone (BOL) | 2-(hydroxymethyl)phenylboronic acid lactone | ~0.005 | ~10,000x |
Data adapted from studies on the oxidative stability of boronic acids.[9]
This data strongly suggests that the design of Boc-protected boronic acids could benefit from incorporating features that electronically shield the boron atom to improve stability.
Degradation Pathways and Stability Assessment Workflow
The stability of boronic acids can be compromised through several chemical pathways. Understanding these pathways is crucial for developing robust storage and handling protocols. The general workflow for assessing the stability of these compounds involves subjecting them to stress conditions and monitoring their degradation over time using analytical techniques.
Experimental Protocols
To quantitatively assess the stability of Boc-protected boronic acids, standardized experimental protocols are essential. The following methodologies outline procedures for a comparative stability analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This method is designed to quantify the amount of the intact Boc-protected boronic acid and its degradation products over time under specific stress conditions.
-
Objective : To determine the degradation kinetics of a Boc-protected boronic acid under various conditions (e.g., different pH values, temperatures, and in the presence of an oxidizing agent).
-
Instrumentation : A standard HPLC system equipped with a UV or PDA detector. A reverse-phase C18 column is often a suitable starting point.[1]
-
Reagents and Materials :
-
Boc-protected boronic acid sample
-
HPLC-grade acetonitrile and water
-
Buffers of various pH values (e.g., phosphate, acetate)
-
Stress agents (e.g., hydrogen peroxide for oxidative stress, HCl and NaOH for pH stress)
-
-
Procedure :
-
Preparation of Stock Solution : Prepare a stock solution of the Boc-protected boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions : Dilute the stock solution into different buffers or solutions containing stress agents to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Incubation : Store the test solutions under the desired stress conditions (e.g., 40°C, ambient temperature, protected from light).
-
Sampling and Analysis : At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution, quench the degradation if necessary (e.g., by neutralizing the pH or diluting), and inject it into the HPLC system.[1]
-
Data Analysis : Monitor the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point. Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant.
-
Protocol 2: Stability Monitoring by ¹H and ¹¹B NMR Spectroscopy
NMR spectroscopy is a powerful tool for identifying the structure of degradation products and for monitoring the stability of the boronic acid in solution.[1] ¹¹B NMR is particularly useful for observing the boron species directly.[11][12][13][14]
-
Objective : To qualitatively and quantitatively monitor the degradation of a Boc-protected boronic acid in solution.
-
Instrumentation : A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents and Materials :
-
Boc-protected boronic acid sample
-
Deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD)
-
NMR tubes
-
-
Procedure :
-
Sample Preparation : Dissolve a known amount of the Boc-protected boronic acid in a deuterated solvent in an NMR tube.
-
Initial Spectrum : Acquire an initial ¹H and ¹¹B NMR spectrum to serve as the time-zero reference. Identify the characteristic signals of the intact molecule.
-
Stress Application : Subject the NMR tube to the desired stress condition. This can be achieved by adding a drop of acid or base, an oxidizing agent, or by placing the tube in a heated bath.[1]
-
Time-Course Monitoring : Acquire subsequent ¹H and ¹¹B NMR spectra at regular intervals.
-
Data Analysis : Monitor the decrease in the integral of the characteristic peaks of the parent compound and the appearance and increase of new signals corresponding to degradation products. The relative integrals can be used to determine the percentage of the remaining compound over time. ¹¹B NMR can provide specific information about the change in the coordination state of the boron atom.[14]
-
Conclusion
The stability of Boc-protected boronic acids is a critical parameter that influences their application in drug discovery and development. While the Boc group offers a reliable method for amine protection, the boronic acid moiety is susceptible to degradation through oxidation and protodeboronation. The available data indicates that structural modifications, such as inducing intramolecular coordination, can dramatically enhance stability.
For researchers and drug development professionals, a thorough assessment of the stability of each new Boc-protected boronic acid is imperative. The use of systematic stability studies employing HPLC and NMR, as outlined in this guide, will enable the selection of the most robust candidates for further development and will inform the design of stable formulations. The continued investigation into novel strategies to protect the boronic acid group will be crucial for unlocking the full therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
The Synthetic Versatility of Aminomethylphenylboronic Acids: A Comparative Review
For researchers, chemists, and professionals in drug development, aminomethylphenylboronic acids and their derivatives have emerged as powerful and versatile reagents in organic synthesis. Their unique structural features offer distinct advantages in a variety of chemical transformations, leading to the efficient construction of complex molecules with applications ranging from medicinal chemistry to materials science.
This guide provides a comparative analysis of the use of aminomethylphenylboronic acids in key synthetic reactions, supported by experimental data and detailed protocols. We will explore their performance in Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and the Petasis reaction, offering a clear perspective on their advantages and potential limitations compared to other synthetic alternatives.
Suzuki-Miyaura Cross-Coupling: A Reliable Path to Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] Aminomethylphenylboronic acids serve as effective coupling partners in this reaction, facilitating the synthesis of biaryl compounds bearing an aminomethyl group, a common motif in pharmacologically active molecules.
Comparison with other boronic acids:
The presence of the aminomethyl group can influence the reactivity of the boronic acid. While a comprehensive quantitative comparison across a wide range of substrates is challenging to consolidate from disparate literature sources, the general trend indicates that aminomethylphenylboronic acids exhibit comparable to slightly attenuated reactivity compared to simple phenylboronic acid in some cases. This can be attributed to the potential for intramolecular coordination between the amino group and the boronic acid moiety. However, this feature can also be exploited to achieve selective reactions.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | 2-(Aminomethyl)phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene/EtOH/H2O | 85 | F. Kerins, D. F. O'Shea, J. Org. Chem.2002 , 67, 4968-4971. |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene/EtOH/H2O | 92 | A. Miyaura, N. Suzuki, Chem. Rev.1995 , 95, 2457-2483. |
| 1-Bromo-4-nitrobenzene | 3-(Aminomethyl)phenylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | Toluene/H2O | 91 | C. A. Fleckenstein, H. Plenio, Green Chem.2008 , 10, 563-570. |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | Toluene/H2O | 95 | C. A. Fleckenstein, H. Plenio, Green Chem.2008 , 10, 563-570. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with 2-(Aminomethyl)phenylboronic acid
A mixture of 4-bromoanisole (1.0 mmol), 2-(aminomethyl)phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.0 mmol) is prepared. A solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added. The reaction mixture is then heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
References
A Comparative Guide to the Performance of Palladium Ligands in the Suzuki-Miyaura Coupling of 3-(N-Boc-aminomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the palladium ligand is a critical parameter that dictates the success of these transformations, influencing catalytic activity, stability, and the scope of compatible substrates. This guide presents a comparative analysis of various palladium ligands for the coupling of 3-(N-Boc-aminomethyl)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. The following data, compiled from literature sources, provides insights into the performance of different ligand classes under typical reaction conditions.
Performance Comparison of Palladium Ligands
The selection of an appropriate ligand is crucial for optimizing the Suzuki-Miyaura coupling of this compound with various aryl halides. The following table summarizes the performance of several commercially available palladium ligands, highlighting their efficacy in terms of reaction yield under specific conditions. The data presented is representative of typical outcomes for this class of substrates.
| Ligand/Precatalyst | Pd Source | Ligand Type | Aryl Halide | Base | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald Ligands | |||||||||
| SPhos | Pd(OAc)₂ | Biaryl Monophosphine | Aryl Chloride | K₂CO₃ | 2-5 | Toluene/H₂O | 85 | 22 | ~95[1] |
| XPhos | Pd(OAc)₂ | Biaryl Monophosphine | Aryl Chloride | K₂CO₃ | 2-4 | Toluene/H₂O | 85 | 22 | ~93[1] |
| RuPhos | Pd(OAc)₂ | Biaryl Monophosphine | Aryl Bromide | K₂CO₃ | 1-2 | Toluene | 100 | 12 | High |
| Other Phosphine Ligands | |||||||||
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | Monodentate Phosphine | Aryl Bromide | K₂CO₃ | 1-5 | Toluene/H₂O | 80-100 | 12-24 | 75-85 |
| PCy₃ (Tricyclohexylphosphine) | Pd(OAc)₂ | Monodentate Phosphine | Aryl Bromide | K₃PO₄ | 1-2 | Dioxane | RT-80 | 8-16 | 80-90[2] |
| N-Heterocyclic Carbene (NHC) Ligands | |||||||||
| IPr | Pd(OAc)₂ | NHC | Aryl Chloride | K₂CO₃ | 1-3 | Dioxane/H₂O | 80-110 | 6-18 | High |
Note: Yields are highly dependent on the specific aryl halide, base, solvent, and temperature used. The data in this table is intended to be a representative comparison.
Experimental Protocols
Below is a generalized methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol may require optimization for specific substrates and ligands.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an inert atmosphere glovebox or under a stream of argon, a dry Schlenk flask or reaction vial is charged with the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and the appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the corresponding ligand are added. Alternatively, a pre-formed palladium precatalyst (e.g., SPhos Pd G3) can be used directly. The catalyst loading typically ranges from 0.5 to 5 mol%.
-
Solvent Addition: Degassed solvent (e.g., a mixture of dioxane/water, toluene/water, or THF) is added to the reaction vessel.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the specified time. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the key steps in the catalytic cycle and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of 3-(N-Boc-aminomethyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized reagents like 3-(N-Boc-aminomethyl)phenylboronic acid are critical for ensuring a secure and compliant laboratory environment. Adherence to established protocols mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound and its associated waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1][2][3] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower should be readily accessible.[3]
Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. Related phenylboronic acid derivatives are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][4] Therefore, treating this compound as hazardous waste is a critical first step in its disposal lifecycle.[2][3]
Hazard Summary
The following table summarizes the likely hazard classifications for this compound, based on data from similar boronic acid derivatives.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data is extrapolated from safety data sheets for similar phenylboronic acid compounds.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3][5]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][5]
-
Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, and pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[2]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and any known hazard pictograms.
Step 2: Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1][2]
Step 3: Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste.[2]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[2]
Step 4: Arranging for Final Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][6] Provide them with a complete and accurate description of the waste material. Waste material must be disposed of in accordance with national and local regulations.[7]
Experimental Workflow and Disposal Pathway
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a sealed, labeled hazardous waste container.[8][9] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[3] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. laballey.com [laballey.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 3-(N-Boc-aminomethyl)phenylboronic acid
For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling 3-(N-Boc-aminomethyl)phenylboronic acid. This information is vital for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[2][3] Always ensure that safety showers and eyewash stations are easily accessible.[2][3][4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A full-face shield is recommended if there is a risk of splashing.[2] | To protect eyes from contact, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves, such as nitrile, must be worn.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[3] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2] | To protect skin from accidental splashes or spills.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3] | To prevent irritation of the respiratory tract.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered.[3] Confirm the functionality and accessibility of safety showers and eyewash stations.[3] All work should be conducted in a certified chemical fume hood.[2]
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.
-
Handling: Avoid the formation of dust and aerosols.[5][6] Use appropriate tools, like a spatula, for transfers.[3] Keep the container tightly closed when not in use.[1][3]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][3] Clean the work area to remove any residual chemical.[3] Remove and properly dispose of contaminated PPE.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2][5]
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[2]
-
Disposal Route: Do not pour waste down the drain.[2][5] Dispose of the hazardous waste through a licensed disposal company in accordance with local, regional, and national regulations.[5][6]
Emergency Procedures: In Case of a Spill
-
Evacuate: Immediately clear all non-essential personnel from the spill area.[2]
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.[2]
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[2] Avoid creating dust.[2]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
// Emergency Spill Path Spill [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Spill Occurs"]; Evacuate [shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Evacuate Area"]; Contain [shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Contain Spill"]; Cleanup [shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Clean Up Spill"]; Spill -> Evacuate -> Contain -> Cleanup -> L;
E -> Spill [style=dashed, color="#EA4335"]; }
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
